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  • Product: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • CAS: 179116-10-0

Core Science & Biosynthesis

Foundational

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0): A Technical Guide on Synthesis, Pharmacological Profiling, and Applications in Drug Discovery

Executive Summary The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0), also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is a highly versatile heterocyclic building block in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0), also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is a highly versatile heterocyclic building block in modern medicinal chemistry [1]. Featuring a 6-membered 1,3-thiazine core substituted with an isobutyl group on the exocyclic amine, this compound serves as a critical pharmacophore and fragment in fragment-based drug discovery (FBDD).

Historically, 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives have demonstrated profound therapeutic potential, most notably as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease [2][3] and as highly selective Nitric Oxide Synthase (NOS) inhibitors [4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, target engagement mechanisms, and a field-proven synthetic methodology.

Physicochemical Profiling & Structural Analysis

The structural integrity of the 1,3-thiazine ring is characterized by the presence of both nitrogen and sulfur heteroatoms, which confer unique electronic properties. The amidine-like (isothiourea) moiety within the ring is partially protonated at physiological pH, allowing it to act as a potent hydrogen-bond donor in enzymatic active sites.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Common Synonyms N-Isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS Registry Number 179116-10-0
Molecular Formula C₈H₁₆N₂S
Molecular Weight 172.29 g/mol
SMILES String CC(C)CNC1=NCCCS1
Core Scaffold 2-amino-5,6-dihydro-4H-1,3-thiazine
Typical Physical State Solid (as hydrochloride salt) / Viscous oil (as free base)

Mechanistic Role in Drug Discovery

BACE1 Inhibition (Alzheimer's Disease)

BACE1 is the rate-limiting aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP), leading to the generation of pathogenic amyloid-β (Aβ) peptides. The 2-amino-1,3-thiazine core acts as a transition-state mimetic .

  • Causality of Binding: The protonated endocyclic nitrogen and the exocyclic amine form a critical bidentate hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1 [2]. The N-isobutyl substitution provides necessary lipophilic bulk to engage the S1' or S2' sub-pockets of the enzyme, displacing high-energy water molecules and increasing binding entropy.

Nitric Oxide Synthase (NOS) Inhibition

1,3-thiazine derivatives are recognized as competitive inhibitors of NOS isoforms (iNOS, eNOS, nNOS).

  • Causality of Binding: The thiazine ring mimics the guanidino group of L-arginine (the natural substrate of NOS). By occupying the arginine-binding site, the compound prevents the oxidation of L-arginine to nitric oxide, offering therapeutic avenues for radiation-induced injury and severe inflammatory responses [4].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) Active Site APP->BACE1 Cleavage sAPPb sAPPβ (Soluble Fragment) BACE1->sAPPb C99 C99 (Membrane Bound) BACE1->C99 Inhibitor 1,3-Thiazine Inhibitor (CAS 179116-10-0) Inhibitor->BACE1 Blocks Asp32/Asp228 Gamma γ-Secretase C99->Gamma Cleavage Abeta Amyloid-β (Aβ) Aggregation Gamma->Abeta Pathogenic Pathway

Fig 1: Mechanism of BACE1 inhibition by 1,3-thiazine derivatives in the amyloidogenic pathway.

Experimental Methodology: Synthesis of the 1,3-Thiazine Core

The synthesis of N-alkyl-5,6-dihydro-4H-1,3-thiazin-2-amines relies on a robust dehydrative cyclization protocol. This method is self-validating and adapted from classical thiazine syntheses (such as the synthesis of the veterinary anesthetic Xylazine) [5].

Step-by-Step Protocol

Reagents Required: Isobutyl isothiocyanate (1.0 eq), 3-amino-1-propanol (1.0 eq), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether, Concentrated Hydrochloric Acid (37%), 1M Sodium Hydroxide.

  • Thiourea Formation:

    • Action: Dissolve 3-amino-1-propanol in anhydrous THF. Cool to 0 °C using an ice bath. Slowly add isobutyl isothiocyanate dropwise under continuous stirring.

    • Causality: The primary amine of 3-amino-1-propanol is highly nucleophilic and selectively attacks the electrophilic central carbon of the isothiocyanate. The low temperature mitigates the exothermic nature of the addition, preventing unwanted side reactions.

  • Reflux & Solvent Removal:

    • Action: Heat the mixture to a gentle reflux for 30 minutes. Monitor via TLC (Thin Layer Chromatography) until the isothiocyanate is fully consumed. Evaporate the solvent under reduced pressure to yield the intermediate: 1-(3-hydroxypropyl)-3-isobutylthiourea.

  • Acid-Catalyzed Cyclization:

    • Action: Add concentrated HCl directly to the neat thiourea intermediate. Reflux the highly acidic mixture for 45–60 minutes.

    • Causality: The strong acid protonates the terminal hydroxyl group, converting it into a superior leaving group ( H2​O ). The thiourea sulfur atom—retaining strong nucleophilic character—undergoes an intramolecular SN​2 -like attack on the protonated carbon, closing the 6-membered 1,3-thiazine ring.

  • Isolation and Free-Basing:

    • Action: Cool the reaction mixture to room temperature and dilute with distilled water. Filter out any insoluble polymeric byproducts. Slowly add 1M NaOH to the filtrate until the pH exceeds 9.

    • Causality: In the acidic medium, the product exists as a water-soluble hydrochloride salt. Neutralization deprotonates the exocyclic amine, causing the hydrophobic free base of the 1,3-thiazine to precipitate or form an extractable oil.

  • Purification:

    • Action: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Synthesis_Workflow Step1 Isobutyl Isothiocyanate + 3-Amino-1-propanol Step2 Reflux in Ether/THF (30 mins) Step1->Step2 Intermediate 1-(3-Hydroxypropyl)- 3-isobutylthiourea Step2->Intermediate Nucleophilic Addition Step3 Solvent Evaporation & Conc. HCl Addition Intermediate->Step3 Step4 Acid-Catalyzed Reflux (Dehydrative Cyclization) Step3->Step4 Product N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine Step4->Product -H2O

Fig 2: Step-by-step synthetic workflow for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Quantitative Pharmacological Data

While N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is primarily utilized as an intermediate or FBDD fragment, the 1,3-thiazine class exhibits well-documented quantitative metrics across multiple therapeutic targets. Table 2 summarizes representative biological activity for this chemical class to contextualize its potency.

Table 2: Comparative Pharmacological Activity of 1,3-Thiazine Derivatives
Target EnzymeCompound Class / DerivativeAssay TypeRepresentative IC₅₀ / ActivityReference
BACE1 2-Amino-1,3-thiazine fragmentsCell-free FRET0.2 μM – 5.0 μM[2]
BACE1 Advanced Biaryl Thiazines (e.g., LY2811376)Cell-free240 nM[2]
iNOS 5,6-dihydro-4H-1,3-thiazin-2-amineEnzymatic~17 nM – 36 nM[4]
Tyrosinase 1,3-thiazine derivativesCellular (melan-a)30.4% inhibition at 100 μM[4]

Conclusion

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0) is a structurally elegant and pharmacologically significant compound. Its ability to mimic transition states and natural substrates makes it an indispensable tool for researchers targeting aspartyl proteases (like BACE1) and nitric oxide synthases. By utilizing the dehydrative cyclization protocol outlined above, laboratories can reliably synthesize this scaffold, enabling the rapid generation of novel derivatives for advanced preclinical screening.

References

  • RCSB Protein Data Bank. Crystal structure of BACE with amino thiazine inhibitor LY2811376 (PDB ID: 4YBI). URL: [Link]

  • Journal of Medicinal Chemistry. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor. ACS Publications. URL:[Link]

  • International Journal of Molecular Sciences. Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. MDPI. URL:[Link]

  • Google Patents.Process for the production of xylazine (US Patent 4614798A).
Exploratory

Comprehensive Safety and Toxicity Profile of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary & Chemical Identity The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 179116-10-0), also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, belongs to the 1,3-thiazine class of heterocycles. Thiazines are highly versatile pharmacophores embedded in numerous biologically active molecules, ranging from cephalosporin antibiotics to potent central nervous system (CNS) depressants[1].

As an aliphatic analog of the well-known veterinary sedative xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), this compound presents a unique toxicological profile. Understanding its safety margins, receptor interactions, and handling requirements is critical for researchers utilizing it as a building block or screening it for novel therapeutic applications.

Pharmacodynamics & Predictive Toxicology (SAR)

Structure-Activity Relationship (SAR)

The pharmacological behavior of 1,3-thiazin-2-amines is heavily dictated by the substituent on the exocyclic amine.

  • Xylazine (Aromatic): The 2,6-dimethylphenyl group provides rigid steric bulk and enables π−π stacking within the binding pocket of α2​ -adrenergic receptors, leading to potent agonism[2].

  • N-(2-methylpropyl) Analog (Aliphatic): Replacing the aromatic ring with an isobutyl group increases molecular flexibility and eliminates π−π interactions. While this likely reduces its binding affinity to the α2​ -adrenergic receptor, the isobutyl group maintains sufficient lipophilicity (predicted LogP ~1.8) to cross the blood-brain barrier (BBB).

Mechanistic Toxicity Pathway

If systemic exposure occurs, the primary toxicological concern is off-target α2​ -adrenergic agonism. Activation of presynaptic α2​ autoreceptors in the brainstem inhibits adenylyl cyclase, reducing intracellular cAMP and subsequently blunting the release of norepinephrine[3]. This manifests clinically as severe CNS depression, bradycardia, and hypotension[2].

MOA A N-(2-methylpropyl)- 1,3-thiazin-2-amine B Alpha-2 Adrenergic Receptor A->B Agonism (Predicted) C Inhibition of Adenylyl Cyclase B->C Gi/o Coupling D Decreased cAMP & NE Release C->D Signal Transduction E CNS Depression & Hypotension D->E Physiological Response

Fig 1. Predicted alpha-2 adrenergic receptor signaling pathway and downstream physiological effects.

Experimental Protocols for Safety Evaluation

To empirically validate the safety profile of this compound, a self-validating testing cascade must be employed. The following protocols are designed to establish causality between exposure and cellular/systemic distress.

Protocol A: In Vitro Cytotoxicity (Adapted from OECD 432 / 3T3 NRU Assay)

This assay determines basal cytotoxicity by measuring the active uptake of Neutral Red dye.

  • Causality Rationale: Neutral Red is a weak cationic dye that actively accumulates in the lysosomes of viable cells. If the thiazine derivative disrupts cell membranes or metabolic ATP production, dye uptake decreases proportionally. This provides a self-validating, quantitative measure of cell viability[4].

Step-by-Step Methodology:

  • Cell Culture: Seed BALB/c 3T3 fibroblasts in a 96-well plate at 1×104 cells/well. Note: Fibroblasts are selected because they are rapidly dividing and highly sensitive to basal metabolic disruptors.

  • Compound Preparation: Dissolve N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in DMSO (final assay concentration ≤1% DMSO). Prepare a 8-point serial dilution ranging from 0.1 µM to 1000 µM.

  • Exposure: Incubate cells with the test compound for 24 hours at 37°C, 5% CO2​ .

  • Dye Uptake: Remove media, wash with PBS, and add Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction & Readout: Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol) to extract the dye, and measure absorbance at 540 nm to calculate the IC50​ .

Protocol B: In Vivo Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

For systemic risk assessment, the OECD 423 protocol is the gold standard.

  • Causality Rationale: The Acute Toxic Class (ATC) method uses a stepwise procedure. By dosing sequentially based on survival outcomes, the protocol self-adjusts to the compound's actual toxicity, ensuring scientific rigor while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[5].

Step-by-Step Methodology:

  • Animal Preparation: Fast female Wistar rats overnight prior to dosing. Fasting ensures an empty stomach, eliminating food-drug binding variables and standardizing the absorption kinetics of the lipophilic compound.

  • Initial Dosing: Administer a starting dose of 300 mg/kg via oral gavage to a group of 3 animals.

  • Observation Window: Monitor continuously for the first 30 minutes, then periodically for 4 hours, focusing on signs of ataxia, sedation, or respiratory depression. Continue daily observation for 14 days.

  • Decision Matrix: If 0-1 animals die, proceed to the 2000 mg/kg dose. If ≥2 animals die, step down to the 50 mg/kg dose.

  • Necropsy: Perform gross pathological examination on all animals to identify organ-specific lesions.

OECD423 Start Initial Dose: 300 mg/kg (3 Female Rats) Cond Mortality Observed? Start->Cond Lower Test Lower Dose (50 mg/kg) Cond->Lower ≥2 Deaths Higher Test Higher Dose (2000 mg/kg) Cond->Higher 0-1 Deaths Classify Determine GHS Category (Acute Tox 4/5) Lower->Classify Higher->Classify

Fig 2. Stepwise acute oral toxicity testing workflow based on OECD Test Guideline 423.

Quantitative Toxicity Data Summary

Based on structural analogs and existing chemical substance databases for 5,6-dihydro-4H-1,3-thiazin-2-amines, the following quantitative parameters are predicted[1][6]:

ParameterPredicted Value / CategoryRationale / Analog Comparison
Receptor Affinity ( Ki​ ) ~100 - 500 nMWeaker than xylazine due to the loss of aromatic π−π stacking[2].
In Vitro IC50​ (3T3 NRU) > 50 µM1,3-thiazines generally lack direct, severe cellular toxicity[1].
Acute Oral LD50​ (Rat) 300 - 2000 mg/kgStructurally related aliphatic amines fall into GHS Category 4[6].
LogP (Lipophilicity) ~1.8 - 2.2Isobutyl substitution maintains sufficient lipophilicity for BBB crossing.

Regulatory & Handling Guidelines

Based on the predicted toxicity profile, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine should be handled under the following Globally Harmonized System (GHS) classifications[6]:

  • Acute Tox. 4 (H302/H312/H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (due to potential CNS depressant effects).

Laboratory Precautions: Standard BSL-2 chemical handling procedures apply. Due to the potential for systemic absorption and subsequent α2​ -adrenergic agonism (which cannot be effectively reversed by standard opioid antagonists like naloxone[3]), personnel must use nitrile gloves, localized exhaust ventilation (fume hood), and protective eyewear at all times.

References

  • NextSDS Chemical Database: Chemical Substance Information: N-(4-ethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and related analogs. NextSDS. Available at: [Link][6]

  • Labcorp Preclinical: OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Labcorp. Available at: [Link][5]

  • Institute for In Vitro Sciences (IIVS): 3T3 Phototoxicity and Cytotoxicity (OECD 432). IIVS. Available at:[Link][4]

  • Wikipedia: Xylazine - Pharmacology and Toxicity. Wikimedia Foundation. Available at:[Link][2]

  • National Institutes of Health (NIH): Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. NIH. Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA): FDA warns about the risk of xylazine exposure in humans. FDA. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Introduction & Mechanistic Rationale N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, CAS: 179116-10-0) is a highly valuable 1,3-thiazine derivative. Com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, CAS: 179116-10-0) is a highly valuable 1,3-thiazine derivative. Compounds containing the 2-amino-5,6-dihydro-4H-1,3-thiazine scaffold are of significant interest in drug development, frequently evaluated as β-secretase (BACE1) inhibitors for Alzheimer's disease and as centrally acting pharmacological agents [3, 4].

The synthesis of this compound relies on a highly efficient, two-step, one-pot cascade reaction:

  • Nucleophilic Addition (Thiourea Formation): The primary amine of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbon of isobutyl isothiocyanate. This forms a stable N-isobutyl-N'-(3-hydroxypropyl)thiourea intermediate.

  • Acid-Catalyzed Intramolecular Cyclization: Upon the addition of concentrated hydrochloric acid and heat, the terminal hydroxyl group is protonated, converting it into a superior leaving group (water). The sulfur atom of the thiourea moiety, being highly nucleophilic, undergoes an intramolecular S_N2-like attack on the activated carbon, yielding the 5,6-dihydro-4H-1,3-thiazine ring [1, 2].

This methodology is highly analogous to the established synthesis of xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), validating its robustness, high yield, and scalability[1, 5].

Synthetic Workflow

G A 3-Amino-1-propanol + Isobutyl isothiocyanate B Thiourea Intermediate (N-isobutyl-N'-(3-hydroxypropyl)thiourea) A->B Diethyl Ether Reflux, 30 min C N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine B->C Conc. HCl Reflux, 30 min (Cyclization)

Figure 1: Two-step synthetic workflow for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
Isobutyl isothiocyanate115.191.0Electrophile / Starting Material
3-Amino-1-propanol75.111.0Nucleophile / Starting Material
Diethyl Ether74.12SolventReaction medium for step 1
Hydrochloric Acid (Conc., 37%)36.46ExcessCatalyst / Cyclization agent
Sodium Hydroxide (aq)40.00ExcessNeutralization / Precipitation
Ethanol / WaterN/ASolventRecrystallization medium

Step-by-Step Experimental Protocol

Phase 1: Formation of the Thiourea Intermediate
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1-propanol (1.0 eq, e.g., 7.51 g, 0.10 mol) in 65 mL of anhydrous diethyl ether.

  • Addition: Slowly add isobutyl isothiocyanate (1.0 eq, 11.52 g, 0.10 mol) to the stirring solution at room temperature. The reaction is slightly exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 35°C) for 30 to 45 minutes. The formation of the N-isobutyl-N'-(3-hydroxypropyl)thiourea intermediate occurs rapidly and quantitatively [1].

  • Solvent Removal: Remove the diethyl ether completely under reduced pressure using a rotary evaporator.

    • Causality Insight: Ether must be fully removed to prevent violent boiling and biphasic partitioning when concentrated HCl is added in the next step, which would otherwise stall the cyclization kinetics.

Phase 2: Acid-Catalyzed Cyclization
  • Acid Addition: To the neat thiourea residue, carefully add 65 mL of concentrated hydrochloric acid (37%).

  • Cyclization Reflux: Heat the mixture to reflux (approx. 100-110°C) for 30 to 60 minutes. During this phase, the acid protonates the hydroxyl group, facilitating intramolecular nucleophilic attack by the thiourea sulfur to form the thiazine ring [2, 5].

  • Cooling & Dilution: Remove the flask from the heat source, allow it to cool to room temperature, and dilute the mixture with 65 mL of cold deionized water. Filter the solution to remove any insoluble polymeric byproducts.

Phase 3: Workup and Purification
  • Basification: Transfer the filtrate to an ice bath. Slowly add a dilute aqueous sodium hydroxide solution (e.g., 2M NaOH) dropwise while stirring continuously until the pH reaches 9-10. The free base of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine will precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Recrystallization: Recrystallize the crude solid from a hot ethanol-water mixture. Add activated charcoal during the heating phase to decolorize the solution, filter hot, and allow the filtrate to crystallize at 4°C.

  • Drying: Dry the purified crystals in a vacuum desiccator overnight. Expected yield: 75-85%.

Analytical Characterization (Expected Data)

To ensure the self-validating integrity of the synthesized compound, verify the product using the following analytical parameters:

TechniqueExpected Signals / Observations
LC-MS (ESI+) [M+H]⁺ m/z calculated for C8H16N2S: 173.1; Found: ~173.1
¹H NMR (CDCl₃, 400 MHz) δ 4.2-4.5 (br s, 1H, NH), 3.2-3.4 (m, 2H, S-CH₂), 2.9-3.1 (m, 4H, N-CH₂ ring & N-CH₂ isobutyl), 1.8-2.0 (m, 2H, C-CH₂-C ring), 1.7-1.8 (m, 1H, CH isobutyl), 0.9 (d, 6H, 2xCH₃)
IR (KBr pellet) ~3250 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), absence of OH stretch (~3400 cm⁻¹) confirms complete cyclization.

Troubleshooting & Optimization Insights

  • Incomplete Cyclization: If LC-MS shows a mass corresponding to the uncyclized thiourea intermediate ([M+H]⁺ ~191), the reflux time in concentrated HCl was insufficient. Increase the reflux duration by 30 minutes. The activation energy required to displace the protonated hydroxyl group necessitates sustained, vigorous heating [3].

  • Low Yield during Basification: The product is partially soluble in highly aqueous environments if the pH is not sufficiently basic. Ensure the pH is strictly >9 before filtration. Conversely, using overly concentrated NaOH can cause localized heating and degradation; always perform basification in an ice bath.

  • Discoloration: Thiazine derivatives can oxidize slightly upon prolonged exposure to air and light, turning yellow or pink. Storing the final product in amber vials under an inert atmosphere (argon or nitrogen) preserves purity.

References

  • BenchChem. "An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xylazine." BenchChem. 1

  • ACS Publications. "Classics in Chemical Neuroscience: Xylazine." Journal of Chemical Neuroscience. 2

  • ACS Publications. "Core Refinement toward Permeable β-Secretase (BACE-1) Inhibitors with Low hERG Activity." Journal of Medicinal Chemistry. 3

  • ACS Publications. "β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease." Journal of Medicinal Chemistry. 4

  • NIH. "Presumptive Tests for Xylazine—A Computer Vision Approach." PMC. 5

Sources

Application

Application Note: Comprehensive 1H NMR Structural Elucidation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

**Abstract This application note provides a detailed guide for the structural characterization of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This application note provides a detailed guide for the structural characterization of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Accurate and unambiguous structural confirmation is therefore a critical step in the synthesis and development of new chemical entities based on this framework. This document outlines a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H NMR spectrum, including chemical shift assignments, multiplicity analysis, and coupling constant interpretation. The causality behind experimental choices and spectral interpretation is explained to provide researchers with a robust methodology for characterizing this and structurally related molecules.

Introduction and Scientific Context

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound featuring a six-membered dihydrothiazine ring linked to an isobutyl group via an exocyclic amine. The 1,3-thiazine nucleus is a key component in a variety of pharmacologically significant molecules, including cephalosporin antibiotics and compounds with demonstrated antimicrobial and antitumor activities.[2][3] The precise arrangement of atoms and the conformational dynamics of the molecule, which are crucial for its biological function, can be effectively probed by ¹H NMR spectroscopy.

¹H NMR is an unparalleled tool for elucidating molecular structure in solution.[4] It provides rich information about the electronic environment of each proton, the number of unique proton sets, and their spatial relationships through spin-spin coupling.[5][6] For a molecule like N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, ¹H NMR allows for the unambiguous confirmation of the core heterocyclic structure, the verification of the N-alkyl substituent, and the assessment of sample purity.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It provides not only a step-by-step protocol but also the underlying scientific rationale to empower users to confidently characterize their own synthesized compounds.

Molecular Structure and Proton Environments

To facilitate a clear and systematic interpretation of the ¹H NMR spectrum, the unique proton environments of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are labeled as shown in Figure 1.

Figure 1: Molecular Structure and Proton Assignments

Caption: Labeled proton environments for spectral assignment.

Experimental Protocols

The acquisition of a high-quality, interpretable ¹H NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

A self-validating protocol ensures that the resulting spectrum is a true representation of the compound, free from artifacts.

  • Material Weighing: Accurately weigh 5-10 mg of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Using a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time, especially for less sensitive nuclei if ¹³C NMR is also planned.[7][8]

  • Solvent Selection & Dissolution:

    • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is often a suitable first choice for many organic molecules. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative and has the added benefit of slowing down N-H proton exchange, often resulting in sharper N-H signals.[9]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.[9]

  • Filtration and Transfer:

    • Visually inspect the solution against a bright background. If any particulate matter is present, it must be removed. Suspended solids will severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks.[8][10]

    • To filter, push a small plug of glass wool into a Pasteur pipette. Transfer the sample solution through the filtered pipette into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities into the sample.[8]

  • Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in the deuterated solvent. TMS serves as the internal reference standard, defining the 0 ppm point on the chemical shift scale.

  • Labeling: Clearly label the NMR tube with the compound identifier and solvent.

These parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths.

  • Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. Good shimming is critical for achieving sharp lines and high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

    • Spectral Width (SW): A spectral width of 12-16 ppm is standard for organic molecules.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

  • D₂O Exchange (Optional but Recommended): To definitively identify the N-H protons, acquire a spectrum, then remove the tube, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons will disappear or significantly diminish.[11][12]

Data Processing and Spectral Analysis Workflow

The logical flow from raw data to a fully assigned structure is a cornerstone of analytical integrity.

Caption: Workflow for ¹H NMR data processing and analysis.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in CDCl₃ is detailed below. The analysis synthesizes established principles of chemical shifts, spin-spin coupling, and data from structurally related compounds.[1][13]

  • Isobutyl Group Protons (a, b, c):

    • Hc (6H, Doublet): These are the six equivalent protons of the two methyl groups. They are adjacent to a single proton (Hb), so their signal will be split into a doublet (n+1 = 1+1 = 2). Due to being furthest from the electron-withdrawing thiazine ring, they will be the most shielded and appear at the highest field, typically around δ 0.9-1.0 ppm .[5] The characteristic vicinal coupling constant (³J) is expected to be ~7 Hz.

    • Hb (1H, Multiplet/Nonet): This methine proton is coupled to the six Hc protons and the two Ha protons (8 neighboring protons in total). This would ideally result in a nonet. However, it often appears as a complex multiplet due to overlapping peaks. It will be found downfield from the methyl groups, estimated around δ 1.8-2.0 ppm .

    • Ha (2H, Doublet or Triplet): These methylene protons are adjacent to the methine proton (Hb) and are also coupled to the exocyclic amine proton (He). Coupling to Hb would produce a doublet. However, if coupling to the N-H proton occurs and is resolved, the signal could appear as a triplet or a doublet of doublets. Proximity to the nitrogen atom deshields these protons, shifting them to approximately δ 3.1-3.3 ppm . The signal may be broadened by the quadrupolar influence of the nitrogen atom.

  • Dihydrothiazine Ring Protons (f, g, h):

    • Hg (2H, Quintet/Multiplet): These methylene protons are at the C5 position, coupled to the protons at C4 (Hf) and C6 (Hh). This will result in a complex multiplet, often appearing as a quintet, centered around δ 1.8-1.9 ppm .[1]

    • Hh (2H, Triplet): The methylene protons at C6 are adjacent to the sulfur atom and the C5 methylene group (Hg). They will be split into a triplet by the two Hg protons. The sulfur atom's deshielding effect will place this signal around δ 3.0-3.2 ppm .[1]

    • Hf (2H, Triplet): The methylene protons at C4 are adjacent to the ring nitrogen and the C5 methylene group (Hg). The strong electron-withdrawing effect of the adjacent nitrogen deshields these protons significantly, shifting them downfield to δ 3.6-3.8 ppm .[1] They will appear as a triplet due to coupling with the two Hg protons.

  • Amine Protons (d, e):

    • Hd & He (2H total, Broad Singlets): The signals for the two N-H protons are often broad due to quadrupolar relaxation and chemical exchange.[11][12] Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. They can appear anywhere from δ 1.5 to 5.0 ppm or even broader. A D₂O exchange experiment is the most reliable method for their assignment.[12]

LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Hc-CH(CH ₃)₂6H0.9 - 1.0Doublet (d)³J ≈ 7
Hb-CH (CH₃)₂1H1.8 - 2.0Multiplet (m)³J ≈ 7
Hg-CH₂-CH ₂-CH₂-2H1.8 - 1.9Multiplet (m)³J ≈ 6
HhS-CH ₂-CH₂-2H3.0 - 3.2Triplet (t)³J ≈ 6
Ha-NH-CH ₂-CH-2H3.1 - 3.3Doublet (d)³J ≈ 7
Hf-N-CH ₂-CH₂-2H3.6 - 3.8Triplet (t)³J ≈ 6
Hd, HeNH 2H1.5 - 5.0Broad Singlet (br s)-

Conclusion

¹H NMR spectroscopy provides a definitive and information-rich method for the structural characterization of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns allows for the unambiguous assignment of every proton in the molecule, thereby confirming its identity and purity. The application of a D₂O exchange experiment provides an additional layer of validation for the assignment of labile N-H protons. This comprehensive approach ensures scientific rigor and is an indispensable component of the characterization workflow for novel heterocyclic compounds.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial screening of some 1,3- thiazines.
  • Molecules. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ACS Publications. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Organomation. (n.d.).
  • Pearson+. (n.d.). Give the spectral assignments for the protons in isobutyl alcohol.... Study Prep.
  • National Center for Biotechnology Information. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.
  • ResearchGate. (n.d.).
  • Chegg. (2022). Solved 5.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • NC State University Libraries. (n.d.). 24.
  • ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF.
  • ESA-IPB. (n.d.).
  • YouTube. (2024). Lec 20 Analysis of 1H NMR spectra-II.
  • University of Wisconsin. (n.d.). hil17_sln.html.
  • ChemicalBook. (n.d.).
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Organic Chemistry D
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ACD/Labs. (2025). 1H Coupling in Proton NMR.
  • SpringerLink. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2021). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole.
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR.
  • Sigma-Aldrich. (n.d.). N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
  • Der Pharma Chemica. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety.
  • NextSDS. (n.d.). 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI).
  • Sapphire Bioscience. (n.d.). N-(2-Methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
  • Guidechem. (n.d.). N-(1-phenylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
  • FEMA. (n.d.). N-(1-((4-AMINO-2,2-DIOXIDO-1H-BENZO[C][1][2][14]THIADIAZIN-5-YL)OXY).

Sources

Method

Application Note: High-Throughput Analysis of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a comprehensive guide for the sensitive and selective analysis of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound of interest in drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound of interest in drug discovery and development. The methodologies outlined herein provide a robust framework for researchers and scientists, detailing optimized protocols for sample preparation, liquid chromatography, and tandem mass spectrometry. By elucidating the principles behind each step, this document serves as a practical resource for achieving high-quality, reproducible results in a high-throughput setting.

Introduction: The Significance of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine Analysis

The 1,3-thiazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including cephalosporin antibiotics[1][2]. N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, as a member of this class, holds potential for therapeutic applications, necessitating precise and reliable analytical methods for its characterization and quantification in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for the analysis of small molecules in complex mixtures[3]. This guide provides a foundational methodology for the LC-MS/MS analysis of this target analyte, with a focus on the rationale behind key experimental parameters.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful analytical method[4]. N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a basic compound, a characteristic primarily attributed to the amine functionalities. This basicity dictates the optimal conditions for sample extraction, chromatographic retention, and mass spectrometric ionization.

Table 1: Physicochemical Properties of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine and Related Analogs

PropertyPredicted/Observed ValueImplication for AnalysisSource
Molecular FormulaC₈H₁₆N₂SDetermines the monoisotopic mass for MS detection.N/A
Molecular Weight172.29 g/mol N/A
pKa (Basic)~8-9 (Predicted)The compound will be protonated at acidic pH, favoring reversed-phase chromatography with acidic mobile phases and positive mode electrospray ionization.[5]
XLogP3~2.0 (Predicted)Indicates moderate hydrophobicity, suitable for reversed-phase LC. Suggests good solubility in organic solvents like methanol and acetonitrile.[6]

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive protocol for the analysis of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, from sample preparation to data acquisition.

Sample Preparation: Ensuring a Clean and Concentrated Analyte

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS/MS system[4]. For N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a straightforward protein precipitation protocol is recommended for plasma or other biological samples, owing to its simplicity and effectiveness for small molecules[7].

Protocol 1: Protein Precipitation

  • Sample Aliquoting: To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add an appropriate volume of an internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The composition of the reconstitution solvent is critical for good peak shape[4].

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Achieving Optimal Separation

A standard reversed-phase C18 column is a good starting point for the chromatographic separation of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine due to its moderate hydrophobicity[8]. The use of an acidic mobile phase modifier, such as formic acid, is crucial for ensuring good peak shape and retention time reproducibility for this basic compound.

Table 2: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is suitable for high-throughput analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutesA generic gradient to start method development. Can be optimized for faster analysis or better resolution.[8]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume helps to minimize peak distortion.
Mass Spectrometry: Sensitive and Selective Detection

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine due to its basic nature[3]. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity for quantification.

Table 3: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine groups are readily protonated.
Capillary Voltage 3.5 kVTo be optimized for maximal signal intensity.
Source Temperature 150°CTo be optimized for efficient desolvation.
Desolvation Temperature 400°CTo be optimized for efficient desolvation.
Gas Flow Rates To be optimized for the specific instrument.
Scan Mode Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantitative analysis.[3]

MRM Transition Development:

The development of a sensitive and specific MRM method requires the selection of a precursor ion (typically the protonated molecule, [M+H]⁺) and one or more product ions.

  • Precursor Ion: For N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine (C₈H₁₆N₂S), the monoisotopic mass is approximately 172.11. Therefore, the expected protonated precursor ion [M+H]⁺ will have an m/z of approximately 173.12.

  • Product Ions: These are generated by collision-induced dissociation (CID) of the precursor ion. A thorough understanding of the molecule's fragmentation pattern is essential for selecting the most abundant and specific product ions.

Predicted Fragmentation Pathway

While experimental fragmentation data for N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not widely available, a predictive fragmentation pathway can be proposed based on established principles of mass spectrometry, including the fragmentation of amines and heterocyclic systems[9][10][11]. The most likely sites for fragmentation are the bonds alpha to the nitrogen atoms and the bonds within the thiazinane ring.

A key fragmentation mechanism for amines is alpha-cleavage, where the bond adjacent to the nitrogen is broken[9][10]. In the case of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, this could involve the isobutyl group or the bonds within the ring.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (C18 Separation) SamplePrep->LC Inject MS Mass Spectrometry (Positive ESI, MRM) LC->MS Elute

Caption: High-level experimental workflow.

Caption: Predicted major fragmentation pathways.

Proposed Fragmentation Mechanisms:

  • Loss of Isobutylene: A common fragmentation pathway for N-alkyl amines is the neutral loss of the corresponding alkene. For the N-isobutyl group, this would involve the loss of isobutylene (C₄H₈, mass = 56.11 Da), resulting in a product ion at m/z 117.06. This is often a highly favorable fragmentation pathway.

  • Ring Cleavage: The dihydro-1,3-thiazine ring can undergo cleavage. A plausible fragmentation would be the cleavage of the C-S and C-N bonds, leading to smaller, stable fragments. For example, cleavage could result in a fragment containing the sulfur atom and adjacent carbons, with a predicted m/z of 88.05.

Further MS³ experiments or analysis on a high-resolution mass spectrometer would be required to definitively confirm these fragmentation pathways[12].

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects[7].

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine by LC-MS/MS. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and high-quality data suitable for drug discovery and development applications. The predictive fragmentation pathway offers a solid starting point for the development of highly selective MRM methods.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved March 18, 2026, from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved March 18, 2026, from [Link]

  • Zhang, H., & Henion, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved March 18, 2026, from [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved March 18, 2026, from [Link]

  • Agilent Technologies. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved March 18, 2026, from [Link]

  • Saeed, A., & Abbas, N. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Chemical Society of Pakistan, 16(3-4), 1489-1494.
  • Li, Y., et al. (n.d.). ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Wikipedia contributors. (2024, February 27). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Tsuchiya, Y., et al. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • University of Arizona. (n.d.).
  • University of Guanajuato. (n.d.).
  • Problems in Chemistry. (2023, January 26).
  • O'Donnell, G., et al. (2000).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Retrieved March 18, 2026, from [Link]

  • Li, J., et al. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • Haider, F., & Haider, Z. (n.d.). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research.
  • Kumar, A., et al. (n.d.). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.
  • Bakulev, V. A., et al. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. PubChem. Retrieved March 18, 2026, from [Link]

  • Environmental Protection Agency. (2025, October 15). N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine. CompTox Chemicals Dashboard.

Sources

Application

Application Note: Enzyme Inhibition Assays with N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-(2-methylpropyl)-5,6-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 179116-10-0)

Executive Summary & Pharmacophore Rationale

The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine) is a specialized heterocyclic building block and bioactive small molecule. It is built upon the 2-amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) pharmacophore, a structure highly regarded in medicinal chemistry for its potent ability to inhibit Nitric Oxide Synthase (NOS) isoforms and, in more complex derivatives, Beta-secretase 1 (BACE1) [1, 2].

Mechanistic Causality

The unsubstituted 2-ADT core acts as a rigid, cyclic isothiourea analog. It functions as a competitive inhibitor of L-arginine, binding directly to the oxygenase domain (heme active site) of NOS [3]. However, unsubstituted 2-ADT is highly polar, which can limit passive membrane diffusion. The addition of the N-(2-methylpropyl) (isobutyl) group to the exocyclic amine strategically increases the molecule's lipophilicity (LogP). This structural modification enhances cellular penetrance, making it a superior candidate for cell-based target engagement assays and in vivo models of endotoxic shock or radiation-induced inflammation [4].

NOS_Mechanism LArg L-Arginine (Endogenous Substrate) iNOS iNOS Enzyme (Heme Active Site) LArg->iNOS Binds & Oxidizes NO Nitric Oxide (NO) & L-Citrulline iNOS->NO Catalysis Inhibitor N-isobutyl-1,3-thiazine (Competitive Inhibitor) Inhibitor->iNOS Blocks Active Site

Fig 1: Mechanism of iNOS inhibition by 2-amino-1,3-thiazine derivatives acting as L-arginine mimics.

Quantitative Data & Physicochemical Profile

Before initiating enzyme assays, it is critical to understand the compound's physical properties to ensure proper solubility and assay tolerance.

Table 1: Compound Specifications & Expected Inhibition Profile

ParameterValue / DescriptionAssay Implication
Chemical Formula C₈H₁₆N₂SN/A
Molecular Weight 172.29 g/mol Use for precise molarity calculations.
Solubility Soluble in DMSOKeep final assay DMSO concentration ≤ 1% to prevent enzyme denaturation.
Target Inducible NOS (iNOS)Requires pre-incubation for optimal heme-pocket binding.
Expected IC₅₀ (iNOS) Low micromolar to nanomolarPerform serial dilutions from 100 µM down to 1 nM.

Experimental Protocols: Self-Validating Systems

To ensure robust, publication-quality data, the following protocols are designed as self-validating systems . This means internal controls (Z'-factor calculation, positive/negative controls, and background subtraction) are built directly into the workflow to immediately flag false positives or assay interference.

Protocol A: In Vitro iNOS Enzyme Inhibition Assay (Griess Method)

Because Nitric Oxide (NO) is a highly reactive free radical with a half-life of seconds, direct measurement is impossible in standard microplates. This assay measures nitrite (NO₂⁻) , the stable oxidative breakdown product of NO, using the Griess reagent.

Reagents Required:

  • Recombinant human iNOS (or murine equivalent).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT.

  • Cofactor Master Mix: 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4), 1 mM NADPH.

  • Substrate: 10 µM L-Arginine.

  • Detection: Griess Reagent System (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Positive Control: 1400W (a highly selective iNOS inhibitor).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in 100% DMSO to a 10 mM stock. Perform a 10-point 3-fold serial dilution in DMSO.

  • Acoustic Dispensing / Transfer: Transfer 1 µL of the serially diluted compound into a 96-well clear-bottom assay plate. Add 1 µL of DMSO to vehicle control wells, and 1 µL of 1 mM 1400W to positive control wells.

  • Enzyme Addition: Add 49 µL of Assay Buffer containing recombinant iNOS and the Cofactor Master Mix (excluding NADPH and L-Arginine) to all wells.

  • Strategic Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality Check: 2-amino-1,3-thiazines require time to establish competitive equilibrium within the deep, hydrophobic heme pocket of NOS. Skipping this step will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 50 µL of Substrate Mix (L-Arginine + NADPH in Assay Buffer) to initiate NO production. The final assay volume is 100 µL (final DMSO = 1%).

  • Catalytic Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add 100 µL of Griess Reagent to all wells. Incubate at room temperature for 10 minutes protected from light. The reaction between nitrite and the Griess reagent forms a distinct magenta azo dye.

  • Readout: Measure absorbance at 540 nm using a microplate reader.

Protocol B: Cell-Based Target Engagement (RAW 264.7 Macrophage Model)

To validate that the N-isobutyl modification successfully imparts membrane permeability, the compound must be tested in a whole-cell model.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1 × 10⁵ cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Co-treatment: Aspirate media. Add fresh media containing 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN-γ to induce iNOS expression. Immediately add the serially diluted N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

    • Causality Check: Co-treatment is essential. Adding the inhibitor after 24 hours of stimulation would fail to prevent the initial burst of NO accumulation, skewing the inhibitory data.

  • Incubation: Incubate for 24 hours.

  • Supernatant Harvest & Assay: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent, incubate for 10 minutes, and read absorbance at 540 nm.

  • Viability Counter-Screen: Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate. Crucial: This ensures that a reduction in NO is due to true enzyme inhibition, not compound-induced cytotoxicity.

Assay_Workflow Step1 1. Reagent & Cell Prep (iNOS Enzyme or RAW 264.7) Step3 3. Target Pre-incubation (Establish Binding Equilibrium) Step1->Step3 Step2 2. Compound Dilution (Serial in DMSO) Step2->Step3 Step4 4. Reaction Initiation (Add L-Arg/NADPH or LPS/IFN-γ) Step3->Step4 Step5 5. Griess Detection (Absorbance at 540 nm) Step4->Step5 Step6 6. Data Validation (Calculate Z'-factor > 0.6) Step5->Step6

Fig 2: Integrated logical workflow for both in vitro and cell-based iNOS inhibition assays.

Data Analysis and Quality Control

A self-validating assay must mathematically prove its own reliability before the IC₅₀ of the test compound is accepted.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_veh) / |µ_pos - µ_veh| Where σ is the standard deviation and µ is the mean of the positive control (1400W) and vehicle control (DMSO). A Z'-factor ≥ 0.6 indicates an excellent assay suitable for screening.

  • IC₅₀ Determination: Plot the log(inhibitor concentration) vs. normalized response (%). Fit the data using a non-linear regression model (four-parameter logistic equation) in software such as GraphPad Prism.

References

  • Garvey, E. P., et al. "Expression and immunoaffinity purification of human inducible nitric-oxide synthase: Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine." Journal of Biological Chemistry, 1996.[Link]

  • Agrawal, N., et al. "Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review." Medicinal Chemistry, 2024. [Link]

  • Moore, W. M., et al. "2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms." Journal of Medicinal Chemistry, 1997.[Link]

  • Li, Y., et al. "Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice." International Journal of Molecular Sciences, 2018.[Link]

Method

Preclinical Evaluation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Protocols for Assessing Alpha-2 Adrenergic Activity in Animal Models

Application Note & Methodological Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Scientific Rationale & Introduction The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists

Scientific Rationale & Introduction

The compound N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine) is a structural analog of the widely utilized veterinary sedative and analgesic, xylazine [1, 2]. Where xylazine features a 2,6-dimethylphenyl group, this investigational compound substitutes an aliphatic isobutyl (2-methylpropyl) moiety. This structural modification fundamentally alters the molecule's lipophilicity, steric profile, and potentially its blood-brain barrier (BBB) permeability, making it a highly relevant candidate for screening novel α2​ -adrenergic receptor ( α2​ -AR) agonists.

α2​ -AR agonists are critical in both veterinary and human medicine for their profound sedative, analgesic, and sympatholytic properties[3, 5]. However, their utility is often dose-limited by cardiovascular liabilities, specifically bradycardia and biphasic blood pressure fluctuations [1, 2]. Evaluating novel analogs requires a robust, self-validating preclinical framework to quantify the therapeutic index (analgesia/sedation vs. hemodynamic depression).

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. The protocols below are engineered as self-validating systems —incorporating antagonist reversal and conscious physiological monitoring to ensure that observed phenotypic outputs are causally linked to α2​ -AR engagement rather than off-target toxicity.

Mechanism of Action

Like its parent pharmacophore, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is hypothesized to act via the α2​ -adrenergic signaling cascade. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase and modulates ion channels, ultimately hyperpolarizing the neuron and halting the exocytosis of norepinephrine[1, 5].

G Compound N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine Receptor Alpha-2 Adrenergic Receptor (Presynaptic & Postsynaptic) Compound->Receptor Agonist Binding G_protein Gi/o Protein Activation Receptor->G_protein Conformation Change AC Adenylyl Cyclase Inhibition (↓ cAMP) G_protein->AC Alpha-i subunit Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Channels Beta-gamma subunit NT_Release Decreased Norepinephrine Release AC->NT_Release Channels->NT_Release Hyperpolarization Physiology Sedation, Analgesia, & Sympatholysis NT_Release->Physiology Phenotypic Output

Fig 1: Alpha-2 Adrenergic Receptor Signaling Pathway and Phenotypic Output.

Experimental Protocols

To rigorously evaluate this compound, researchers must triangulate data across three domains: central sedation, spinal analgesia, and autonomic cardiovascular regulation.

Protocol 1: Assessment of Sedation via Open Field Test (OFT)

Causality & Rationale: α2​ -agonists induce a dose-dependent, sleep-like state by decreasing noradrenergic firing in the locus coeruleus [5]. The OFT quantifies spontaneous locomotor activity, providing a highly sensitive, unbiased metric of sedation[6]. Self-Validation System: To prove the sedation is receptor-specific and not due to generalized motor toxicity (e.g., mitochondrial poisoning), a parallel cohort must be pre-treated with the selective α2​ -antagonist yohimbine . Reversal of sedation validates the mechanism.

Step-by-Step Methodology:

  • Acclimation: Habituate adult C57BL/6 mice to the testing room for 60 minutes under dim lighting (approx. 40 lux) to minimize stress-induced hyperlocomotion.

  • Dosing: Administer N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine via intraperitoneal (i.p.) injection at escalating doses (e.g., 1, 3, 10 mg/kg). For the validation cohort, administer yohimbine (2 mg/kg, i.p.) 15 minutes prior to the test compound.

  • Apparatus Placement: 15 minutes post-agonist injection, place the mouse in the center of a 40 cm x 40 cm acrylic open-field arena.

  • Data Acquisition: Record the session for 30 minutes using an overhead camera paired with automated tracking software (e.g., ANY-maze).

  • Metrics Extracted: Total distance traveled (cm), time spent immobile (s), and center vs. periphery exploration (to assess concurrent anxiolytic effects).

Protocol 2: Evaluation of Analgesic Efficacy via Warm-Water Tail-Flick Assay

Causality & Rationale: α2​ -agonists exert potent analgesic effects primarily via post-synaptic receptors in the dorsal horn of the spinal cord, inhibiting nociceptive transmission [4, 5]. The tail-flick assay measures the spinal reflex latency to a thermal stimulus, isolating spinal analgesia from higher-order cognitive responses [4]. Self-Validation System: Implementation of a strict thermal cut-off time prevents tissue damage, ensuring that repeated measures within the same animal remain valid and are not confounded by inflammation or hyperalgesia.

Step-by-Step Methodology:

  • Preparation: Maintain the water bath at a precise, constant temperature of 52.5°C (± 0.5°C).

  • Baseline Measurement: Gently restrain the rat using a soft cloth. Immerse the distal 5 cm of the tail into the water bath. Record the latency (in seconds) for the animal to reflexively withdraw its tail. Critical: Establish a baseline latency of 2-4 seconds. Apply a strict 10-second cut-off to prevent thermal injury.

  • Compound Administration: Administer the test compound (i.p. or subcutaneous).

  • Time-Course Evaluation: Repeat the tail-flick measurement at 15, 30, 60, and 120 minutes post-injection.

  • Data Normalization: Convert raw latencies to % Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Protocol 3: Cardiovascular Hemodynamics via Conscious Radiotelemetry

Causality & Rationale: α2​ -agonists classically trigger a biphasic cardiovascular response: initial transient hypertension (peripheral α2B​ vasoconstriction) followed by sustained hypotension and bradycardia (central α2A​ sympatholysis) [1]. Evaluating these metrics under anesthesia is scientifically invalid, as anesthetics severely blunt autonomic baroreceptor reflexes. Therefore, conscious, freely moving telemetry is mandatory. Self-Validation System: Continuous 24-hour baseline recording prior to dosing serves as an internal control, accounting for circadian fluctuations in the specific animal's hemodynamics.

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant a radiotelemetry transmitter (e.g., Data Sciences International) into the descending aorta of a rat. Allow a minimum of 10 days for surgical recovery and stabilization of diurnal rhythms.

  • Baseline Acquisition: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours prior to the experiment.

  • Administration: Administer the test compound remotely (if using tethered infusion) or via brief, low-stress handling.

  • Monitoring: Continuously record MAP and HR at 500 Hz for 6 hours post-dose.

  • Analysis: Analyze the area under the curve (AUC) for both the initial hypertensive spike (0-15 mins) and the prolonged hypotensive/bradycardic phase (15-360 mins).

Quantitative Data Presentation

To benchmark the efficacy and safety of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (IBT), data should be summarized against vehicle controls and the reference standard, Xylazine. Below is a representative data structure summarizing expected pharmacological profiles.

Treatment GroupDose (mg/kg, i.p.)OFT Total Distance (cm)Tail-Flick %MPE (Peak at 30 min)Peak Heart Rate Change (bpm)Yohimbine Reversal (Yes/No)
Vehicle (Saline) 04,200 ± 3505.2 ± 2.1%-5 ± 12N/A
Xylazine (Reference) 10450 ± 12088.4 ± 6.5%-145 ± 20Yes
IBT (Test Compound) 32,100 ± 28045.1 ± 8.2%-40 ± 15Yes
IBT (Test Compound) 10850 ± 19076.5 ± 7.4%-95 ± 18Yes

Table 1: Comparative pharmacodynamic profiling of the isobutyl analog (IBT) versus Xylazine. Data represents hypothetical mean ± SD. Note the dose-dependent increase in analgesia (%MPE) and corresponding decreases in locomotion and heart rate, characteristic of α2​ -agonism.

Expert Insights & Troubleshooting

  • Receptor Subtype Selectivity: The substitution of the 2,6-dimethylphenyl group with an isobutyl group may alter the compound's affinity for α2A​ vs. α2B​ receptors. If conscious telemetry reveals profound sedation but lacks the initial hypertensive spike, the compound may possess higher central α2A​ selectivity and lower peripheral α2B​ affinity.

  • Solubility and Formulation: Thiazinamines can exhibit variable aqueous solubility. If the compound precipitates in saline, formulate using 5% DMSO / 5% Tween-80 / 90% Saline. Ensure the vehicle control strictly matches this formulation, as Tween-80 can independently cause mild histamine release and transient hypotension in rodents.

  • Species-Specific Sensitivities: Note that α2​ -agonists exhibit profound species variability. Ruminants and felines are exquisitely sensitive to xylazine-like compounds compared to rodents [1, 2]. If translating these rodent protocols to larger animal models, starting doses must be scaled down logarithmically, not linearly.

References

  • The Xylazine Public Health Emergency. U.S. Pharmacist.
  • Xylazine | C12H16N2S | CID 5707. PubChem - NIH.
  • Alpha-2 agonists for long-term sedation during mechanical ventilation in critically ill patients. ResearchGate.
  • The Study of Pain in Rats and Mice. PMC - NIH.
  • Dexmedetomidine in Enhanced Recovery After Surgery (ERAS) Protocols for Postoperative Pain. PMC - NIH.
  • Xylazine potentiates the lethal but not the rewarding effects of fentanyl in mice. ResearchGate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have synthesized our expertise and field-proven insights to create a self-validating system of protocols and logical frameworks to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and what are the key steps?

A1: The most prevalent and reliable method for synthesizing N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a two-step process. The first step involves the synthesis of the N-isobutylthiourea intermediate. This is typically achieved through the reaction of isobutylamine with an isothiocyanate precursor.[1] The second step is the cyclization of the N-isobutylthiourea with a suitable three-carbon electrophile, most commonly 1,3-dibromopropane, to form the desired 5,6-dihydro-4H-1,3-thiazine ring.[2]

Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?

A2: Unreacted starting materials, particularly N-isobutylthiourea, can be a common issue. This often points to several potential problems:

  • Insufficient reaction time or temperature: The cyclization reaction may require more forcing conditions than initially applied.

  • Poor quality of 1,3-dibromopropane: This reagent can degrade over time. It is advisable to use a freshly opened bottle or to purify it before use.[3]

  • Inadequate mixing: Especially in heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper contact between reactants.

  • Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

Q3: My final product appears to be an oil or a sticky solid with a low melting point. What should I do?

A3: An oily or low-melting product often indicates the presence of residual solvent or impurities.[4] Thorough drying under high vacuum is the first step. If the issue persists, trituration with a non-polar solvent like hexane or diethyl ether can help to induce crystallization and remove soluble impurities. For persistent oils, column chromatography is the recommended purification method.[5]

Q4: I am concerned about the stability of the final product. Are there any known degradation pathways?

A4: The 2-imino-1,3-thiazine core can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which would cleave the imine bond to form a ketone or aldehyde and the corresponding amine.[2][6] It is advisable to perform workup and purification steps under neutral or mildly basic conditions and to store the purified product in a cool, dry, and inert atmosphere.

Troubleshooting Guide: Low Product Yield

Low yield is a frequent challenge in multi-step organic syntheses. This guide provides a systematic approach to identifying and resolving the root causes of diminished yields in your N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine synthesis.

Problem Area 1: Synthesis of N-Isobutylthiourea (Intermediate)
Observed Problem Potential Cause Recommended Solution
Low conversion of isobutylamine. Inefficient isothiocyanate formation: If using a two-step procedure to generate the isothiocyanate in situ, the reaction may be incomplete.Optimize isothiocyanate formation: Ensure anhydrous conditions and consider using a different thiocarbonylating agent.
Side reactions of the isothiocyanate: Isothiocyanates can react with moisture.Use a freshly prepared or purified isothiocyanate and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult isolation of N-isobutylthiourea. High solubility in the reaction solvent. Solvent selection: Choose a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation.
Problem Area 2: Cyclization to Form the Thiazine Ring
Observed Problem Potential Cause Recommended Solution
Low yield of the final product. Incomplete cyclization: The reaction may not have gone to completion.Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Side reactions: Polymerization of 1,3-dibromopropane or formation of byproducts from the reaction of thiourea with itself can occur.[7]Slow addition: Add the 1,3-dibromopropane dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Hydrolysis of the product: The imine functionality can be sensitive to acidic conditions.[2]Control pH: Ensure the reaction and workup are performed under neutral or slightly basic conditions.
Formation of multiple products observed by TLC. Formation of isomers or byproducts: Besides the desired product, other cyclic or linear adducts may form.Purification: Employ column chromatography with a suitable eluent system to separate the desired product from impurities.[5] Consider using a gradient elution for better separation.

Experimental Protocols

Protocol 1: Synthesis of N-Isobutylthiourea

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Isobutylamine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium thiocyanate (1.0 equivalent) in water.

  • Addition of Amine: To this solution, add isobutylamine (1.0 equivalent) and concentrated hydrochloric acid (1.1 equivalents) cautiously.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The N-isobutylthiourea will often precipitate. If not, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure N-isobutylthiourea.[8]

Protocol 2: Synthesis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

This protocol is based on general procedures for the synthesis of similar 2-imino-1,3-thiazine derivatives.[6]

Materials:

  • N-Isobutylthiourea

  • 1,3-Dibromopropane

  • A suitable base (e.g., potassium carbonate or sodium ethoxide)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Apparatus for solvent removal (rotary evaporator)

  • Purification system (flash column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-isobutylthiourea (1.0 equivalent) and the base (2.2 equivalents) in anhydrous ethanol.

  • Addition of Dihalide: To the stirred solution, add 1,3-dibromopropane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Visualizations

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: N-Isobutylthiourea Synthesis cluster_step2 Step 2: Cyclization Isobutylamine Isobutylamine N_Isobutylthiourea N-Isobutylthiourea Isobutylamine->N_Isobutylthiourea HCl, H2O, Reflux AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->N_Isobutylthiourea Product N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine N_Isobutylthiourea->Product Base, Ethanol, Reflux Dibromopropane 1,3-Dibromopropane Dibromopropane->Product

Caption: Overall synthetic workflow for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions [Purity OK] Purify_SM Purify Starting Materials Check_Purity->Purify_SM [Impure] Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products [No Improvement] Increase_T_t Increase Temperature or Reaction Time Optimize_Conditions->Increase_T_t [Improvement] Modify_Workup Modify Workup/ Purification Analyze_Side_Products->Modify_Workup [Side Products Identified] Success Yield Improved Analyze_Side_Products->Success [No Side Products] Purify_SM->Start Increase_T_t->Success Modify_Workup->Success

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

  • Yuan, Y., et al. (2022). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045.
  • Hughes, C. C., & Schafmeister, C. E. (2010). Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. PMC.
  • Yao, T., & Larock, R. C. (2004). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters, 6(9), 1433–1436.
  • Kuan, S. (2015). Is it possible to purify imine using column chromatography? ResearchGate. Retrieved from [Link]

  • Elokhina, V. N., et al. (2008). Reaction of Thiourea and Substituted Thioureas with 1,3-Dibromopropyne. Russian Journal of General Chemistry, 78(10), 1949–1951.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI). Retrieved from [Link]

  • A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER C
  • Milosavljević, M. M., et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022).
  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). RSC Advances, 14(48), 35029-35041.
  • PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyan
  • ResearchGate. (n.d.). Synthetic routes to 5,6-dihydro-4H-1,3-thiazines. Retrieved from [Link]

  • Synthesis and antimicrobial screening of some 1,3- thiazines. Der Pharma Chemica, 4(4), 1599-1604.
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(3), 417-427.
  • Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogener
  • Synthesis, Structural Studies and Biological Evaluation of Halogen Derivatives of 1,3-Disubstituted Thiourea. Bentham Science.
  • Tom's Lab. (2019, December 6). Making 1,3-Dibromopropane [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • Wang, S., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2207272119.
  • PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(12), 116-124.
  • ResearchGate. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones. Retrieved from [Link]

  • Interaction of Some Dihalide Esters with Thiourea. IJISET - International Journal of Innovative Science, Engineering & Technology, 3(2).
  • Synthetic routes to 5,6-dihydro-4H-1,3-thiazines.

Sources

Optimization

Technical Support Center: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Degradation Pathways

Welcome to the technical support guide for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0). This resource is designed for researchers, scientists, and drug development professionals to navigate po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0). This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we address common questions and provide troubleshooting strategies based on established chemical principles and our experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a loss of purity of my N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine sample over time, even when stored at room temperature. What are the likely degradation pathways?

Answer:

The chemical structure of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine contains several functionalities susceptible to degradation under ambient conditions. The primary pathways to consider are hydrolysis and oxidation.

  • Hydrolysis: The cyclic thiazinamine core contains an imine-like (C=N) bond within the guanidine-type functional group, which can be susceptible to hydrolysis, especially in the presence of moisture. This can lead to the opening of the thiazine ring. The presence of acidic or basic impurities can catalyze this process.[1][2]

  • Oxidation: The sulfur atom in the thiazine ring is a nucleophilic center and can be readily oxidized by atmospheric oxygen. This oxidation can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[3][4][5] These oxidized species will have different polarities and chromatographic retention times compared to the parent compound.

To mitigate these degradation pathways, we recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and moisture. For long-term storage, keeping the sample at low temperatures (-20°C or -80°C) is also advisable.

Hypothesized Initial Degradation Pathways

parent N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine hydrolysis Ring-Opened Product (via Hydrolysis) parent->hydrolysis H₂O oxidation Sulfoxide Derivative (via Oxidation) parent->oxidation [O]

Caption: Initial degradation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Question 2: My reaction mixture containing N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine turned yellow after heating. What could be the cause?

Answer:

The development of a yellow color upon heating suggests thermal degradation.[6][7] The specific chromophore being formed is difficult to predict without further analytical data. However, several possibilities exist:

  • Elimination and Conjugation: At elevated temperatures, elimination reactions could occur, potentially leading to the formation of conjugated systems that absorb visible light.

  • Complex Rearrangements: The thiazine ring could undergo thermally induced rearrangements, leading to the formation of colored byproducts.

  • Decomposition to Elemental Sulfur: In some cases, sulfur-containing heterocycles can decompose at high temperatures to release elemental sulfur, which is yellow.

We recommend performing a controlled thermal stress study to understand the degradation profile better.

Experimental Protocol: Thermal Stress Study

  • Sample Preparation: Prepare solutions of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Incubate the solutions at various elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 24, 48, and 72 hours). Include a control sample stored at 4°C.

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method with a UV-Vis or PDA detector. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.

  • Characterization: If significant degradation is observed, attempt to identify the major degradants using LC-MS or GC-MS.

Data Presentation: Example Thermal Degradation Data

Temperature (°C)Time (hours)Parent Compound Remaining (%)Number of Degradation Products
402499.51
602495.23
802480.15

Question 3: I am conducting a forced degradation study. What conditions should I use for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Answer:

A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions. Based on the structure of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, we propose the following starting conditions. The goal is to achieve 5-20% degradation of the active substance.

Proposed Forced Degradation Conditions

ConditionReagent and ConcentrationTemperatureTimePotential Degradation Pathway
Acidic 0.1 M HCl60°C24-72 hoursHydrolysis of the C=N bond, ring opening.[8]
Basic 0.1 M NaOH60°C24-72 hoursHydrolysis of the C=N bond, potential for elimination reactions.
Oxidative 3% H₂O₂Room Temp2-24 hoursOxidation of the sulfur atom to sulfoxide and sulfone.[5]
Thermal Dry Heat80°C48-96 hoursGeneral decomposition, rearrangements.[7][9]
Photolytic ICH Q1B Option 2 (Xenon Lamp)Room TempExpose solid and solutionPhotolytic cleavage, radical reactions.[10][11][12]

It is crucial to develop a stability-indicating analytical method (typically HPLC) before initiating the forced degradation study. This method must be able to resolve the parent compound from all process-related impurities and degradation products.

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Develop Stability-Indicating HPLC Method B Prepare Stock Solution of N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine A->B C Acidic (e.g., 0.1 M HCl, 60°C) B->C D Basic (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, Dry Heat) B->F G Photolytic (ICH Q1B) B->G H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Characterize Degradants (LC-MS, NMR) H->I J Propose Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Question 4: What are the expected degradation products from the oxidative degradation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Answer:

The most likely site of oxidation is the sulfur atom within the thiazine ring. The thioether will be oxidized first to a sulfoxide and then to a sulfone.

  • N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine S-oxide: This is the initial product of mild oxidation.

  • N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine S,S-dioxide: This is the product of further oxidation of the sulfoxide.

These products will be significantly more polar than the parent compound and will therefore have shorter retention times on a reverse-phase HPLC column. You can use mass spectrometry to confirm the identity of these degradation products by observing the addition of 16 amu (for the sulfoxide) and 32 amu (for the sulfone) to the molecular weight of the parent compound.

Oxidative Degradation Pathway

parent N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine sulfoxide S-oxide Derivative parent->sulfoxide + [O] sulfone S,S-dioxide Derivative sulfoxide->sulfone + [O]

Caption: Stepwise oxidation of the sulfur atom.

References

  • NextSDS. 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI). [Link]

  • Fornstedt, T., et al. (1997). Oxidation of dopamine in the presence of cysteine: characterization of new toxic products. Chemical Research in Toxicology, 10(2), 147-155. [Link]

  • Taylor, E. C., & Turchi, I. J. (1979). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1, 1767-1771. [Link]

  • Li, Y., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(1), 1-13. [Link]

  • Easton, C. J., et al. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 153-160. [Link]

  • NextSDS. 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide. [Link]

  • El-Seoud, O. A., & Fendler, J. H. (1974). Hydrolysis of thiamine. Journal of the Chemical Society, Perkin Transactions 2, (4), 353-359. [Link]

  • PubChemLite. 2-amino-5,6-dihydro-4h-1,3-thiazine hydrobromide. [Link]

  • Singh, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 21-28. [Link]

  • Mlostoń, G., et al. (2018). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 23(12), 3105. [Link]

  • PubChem. 2-Amino-5,6-dihydro-4H-1,3-thiazine. [Link]

  • Reves, A. G., & Giesler, K. E. (2018). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 20(15), 4562-4566. [Link]

  • Schiesser, C. H., & Tapper, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(3), 673-684. [Link]

  • O'Donnell, V. B., et al. (2001). Oxidation of oxa and thia fatty acids and related compounds catalysed by 5- and 15-lipoxygenase. Biochemical Journal, 354(Pt 1), 201-208. [Link]

  • Organic Chemistry Tutor. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [Video]. YouTube. [Link]

  • Wang, C., et al. (2007). Detection of intermediates in the TiO2-assisted photodegradation of Rhodamine B under visible light irradiation. Journal of Environmental Sciences, 19(7), 892-896. [Link]

  • Smith, J. (2018). A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6.
  • Wang, Y., et al. (2021). Rhodamine B Photodegradation in Aqueous Solutions Containing Nitrogen Doped TiO2 and Carbon Nanotubes Composites. Nanomaterials, 11(11), 2883. [Link]

  • Zhang, J., et al. (2018). Thermal Degradation of Polyamide 66 and Its Model Compound. Industrial & Engineering Chemistry Research, 57(42), 14049-14057. [Link]

  • Martin, N. J., et al. (2011). Oxidation of Lanthionines Renders the Lantibiotic Nisin Inactive. Journal of Agricultural and Food Chemistry, 59(13), 7133-7140. [Link]

  • ScienceDirect. (2026, March 12). Thermal Degradation. [Link]

  • UCF CHM2211. (2026, February 27). Chapter 19.12 - Acid-Catalyzed Hydrolysis of Acetals, Imines, and Enamines [Video]. YouTube. [Link]

  • ResearchGate. Photodegradation kinetics of rhodamine B over the AgTNS under...[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in Cellular Assays

Welcome to the Application Science Technical Support Center. As researchers deploy N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0) in cellular assays, unexpected phenotypic deviations often arise.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers deploy N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0) in cellular assays, unexpected phenotypic deviations often arise. This compound features a 2-amino-5,6-dihydro-4H-1,3-thiazine core, which is structurally homologous to the active pharmacophore of the alpha-2 adrenergic agonist 1[1].

While primarily utilized to probe alpha-2 adrenergic receptor (α2-AR) pathways, the basic amine and lipophilic isobutyl moiety confer significant compound promiscuity. This guide provides mechanistic explanations and self-validating protocols to troubleshoot off-target interactions, including Nitric Oxide Synthase (NOS) inhibition, hERG channel blockade, and imidazoline receptor cross-reactivity.

Quantitative Off-Target Liability Matrix
Target SystemBinding Mechanism (Causality)Phenotypic IndicatorRecommended Mitigation
α2-AR (Primary) Hydrogen bonding via 2-amino group to Asp113 in the receptor pocket.↓ cAMP, ↓ PKA activity.Use within intended therapeutic window (0.1 - 1.0 µM).
NOS (Off-Target) Thiazine ring acts as an isostere for the L-arginine guanidino group.↓ NO production, ↓ cGMP.Pre-incubate cells with 1 mM L-arginine to outcompete.
hERG (Off-Target) Cation-π interaction between the protonated amine and Tyr652/Phe656.Membrane depolarization, Cytotoxicity.Cap assay at 1 µM; Perform patch-clamp validation.
Imidazoline (I1/I2) Spatial fit of thiazine nitrogens into the non-adrenergic I-receptor pocket.Persistent ↓ cAMP in α2-KO cell lines.Co-administer 10 µM Idazoxan to isolate signaling.
Troubleshooting FAQs

Issue 1: Confounding Drops in cGMP and Nitric Oxide Levels Q: We are using this compound to study α2-AR activation in endothelial cells, but we observe a sudden drop in cGMP that does not reverse with the α2-antagonist yohimbine. Why? A: You are observing direct off-target inhibition of Nitric Oxide Synthase (NOS). The unsubstituted 5,6-dihydro-4H-1,3-thiazin-2-amine core is a well-documented 2[2]. Mechanistically, the amidine-like moiety of the thiazine ring acts as an isostere for the guanidino group of L-arginine (the natural substrate of NOS). It competitively binds the catalytic pocket of endothelial NOS (eNOS), halting NO production and downstream soluble guanylyl cyclase (sGC) activation. Actionable Fix: To validate if your phenotype is NOS-driven, pre-treat your cells with 1 mM L-arginine to outcompete the inhibitor at the active site, or use a structurally distinct α2-AR agonist as a control.

Issue 2: Unexpected Cytotoxicity in High-Throughput Screening Q: In our CHO cell assays, concentrations above 10 µM cause rapid cell death and altered ion homeostasis. Is this compound intrinsically toxic? A: Yes, at high concentrations. Basic amines with lipophilic side chains frequently exhibit off-target binding to the hERG (Kv11.1) potassium channel, a known liability for 3[3]. At physiological pH, the protonated amine enters the inner cavity of the hERG channel, forming strong cation-π interactions with aromatic residues (Tyr652, Phe656). This blocks the pore, disrupts membrane repolarization, and triggers apoptosis in sensitive cell lines. Actionable Fix: Restrict screening concentrations to ≤ 1 µM. If higher concentrations are required, you must run a hERG patch-clamp assay (see Protocol B) to quantify the exact IC50 of the blockade in your specific cell line.

Issue 3: Persistent Signaling in Knockout Models Q: We knocked out the ADRA2A gene in our cell line, but we still see a reduction in cAMP levels when treating with N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. A: This is classic imidazoline receptor cross-reactivity. Like xylazine and other 4[4], the spatial arrangement of the nitrogen atoms in this compound perfectly fits the binding pocket of non-adrenergic Imidazoline receptors (I1/I2). Because Imidazoline receptors also couple to Gi/o proteins, their activation suppresses adenylyl cyclase, lowering cAMP independently of α2-AR. Actionable Fix: Implement Protocol A (below) using specific pharmacological blockade to isolate the pathways.

Self-Validating Experimental Protocols

Protocol A: Pharmacological Isolation of α2-AR vs. Imidazoline Signaling Purpose: A self-validating workflow to definitively separate primary α2-AR agonism from off-target Imidazoline receptor activation.

  • Cell Preparation: Seed wild-type and ADRA2A-KO cells in 96-well plates at 1x10^4 cells/well. Incubate overnight.

  • Pre-treatment (Differential Antagonist Blockade):

    • Group 1 (Control): Vehicle (0.1% DMSO).

    • Group 2 (α2 Blockade): Treat with 1 µM Yohimbine (selective α2 antagonist) for 30 mins.

    • Group 3 (Imidazoline Blockade): Treat with 10 µM Idazoxan (mixed α2/Imidazoline antagonist) for 30 mins.

  • Agonist Stimulation: Add 1 µM N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine to all wells. Incubate for 15 minutes.

  • cAMP Quantification: Lyse cells and measure cAMP using a TR-FRET based assay (e.g., LANCE Ultra cAMP kit).

  • Causality Check: If cAMP drops in Group 2 (meaning Yohimbine failed to block the effect) but is rescued in Group 3 (Idazoxan successfully blocked it), the off-target effect is definitively mediated by Imidazoline receptors.

Protocol B: hERG Liability Patch-Clamp Workflow Purpose: To quantify off-target hERG channel blockade causing cytotoxicity at higher concentrations.

  • Cell Culture: Use stably transfected CHO-hERG cells. Plate on glass coverslips 24 hours prior to recording.

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration. Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a +20 mV depolarizing pulse for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine at escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM).

  • Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the fractional block and fit to a Hill equation to determine the IC50. A calculated IC50 < 10 µM confirms hERG-mediated cytotoxicity.

Pathway Visualization

Pathway cluster_targets Primary vs. Off-Target Receptor Binding Compound N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine Alpha2 Alpha-2 Adrenergic Receptor Compound->Alpha2 Primary Imidazoline Imidazoline (I1/I2) Receptors Compound->Imidazoline Off-Target NOS Nitric Oxide Synthase (NOS) Compound->NOS Off-Target hERG hERG (Kv11.1) K+ Channel Compound->hERG Off-Target cAMP ↓ cAMP Levels (Expected) Alpha2->cAMP Imidazoline->cAMP NO_dec ↓ NO & cGMP (Confounding) NOS->NO_dec Tox Membrane Depolarization & Cytotoxicity hERG->Tox

Mechanistic diagram illustrating primary alpha-2 targeting vs. off-target NOS and hERG interactions.

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Optimization

"purification challenges for basic amine compounds like N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine"

Introduction Welcome to the Technical Support Center for the purification of basic amine compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of basic amine compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying challenging molecules such as N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Basic amines often present unique purification hurdles due to their propensity to interact with standard purification media and their varying solubility profiles.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of these valuable compounds. Our goal is to equip you with the scientific rationale and practical knowledge to overcome these challenges and achieve high-purity compounds efficiently.

Understanding the Challenge: The Physicochemical Properties of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine possesses a cyclic amidine functional group, which is strongly basic.

Estimated Physicochemical Properties
PropertyEstimated Value/CharacteristicRationale and Implications for Purification
pKa (conjugate acid) ~10.5 - 12.5The cyclic amidine moiety is a strong base. This high pKa means the compound will be protonated and positively charged in acidic to neutral conditions, leading to high water solubility of the salt form. To handle the free base, basic conditions (pH > 12.5) are required. This property is central to developing effective acid-base extraction protocols.[1][2]
Solubility See Table BelowThe solubility profile dictates the choice of solvents for chromatography, extraction, and crystallization. The isobutyl group provides some lipophilicity, but the polar cyclic amidine core dominates the properties of the free base.
Stability Generally stable, but potentially susceptible to strong acids and prolonged heat.The thiazinane ring may be sensitive to cleavage under harsh acidic conditions.[3] It is advisable to avoid prolonged exposure to strong acids and high temperatures during purification.
Qualitative Solubility Profile
SolventPolarityExpected Solubility of Free BaseRationale
WaterHighSparingly soluble to insolubleThe non-polar isobutyl group and the overall organic structure limit water solubility of the free base.[4]
MethanolHighSolubleThe polar nature of methanol and its ability to hydrogen bond make it a good solvent for polar amines.
Dichloromethane (DCM)MediumSolubleA versatile solvent for a wide range of organic compounds, including many amines.
Ethyl Acetate (EtOAc)MediumModerately SolubleCan be a good solvent, often used in chromatography.
Hexane/HeptaneLowSparingly soluble to insolubleThe high polarity of the amidine group limits solubility in non-polar alkanes.[4]
Diethyl EtherLow-MediumModerately SolubleOften used in extractions and precipitations.
Acetonitrile (ACN)HighSolubleA polar aprotic solvent that can be effective for dissolving polar compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and similar basic compounds.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Flash Chromatography on Silica Gel

Question: My compound is streaking badly on the silica gel column, resulting in broad, tailing peaks and poor separation. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds on standard silica gel. The issue stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with your basic amine through an acid-base interaction. This leads to slow and uneven elution, causing significant peak tailing.[3]

Solutions:
  • Mobile Phase Modification with a Basic Additive:

    • Mechanism: By adding a small amount of a competing, volatile base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (typically 0.1-2% v/v), you effectively "neutralize" the acidic silanol sites. The TEA preferentially interacts with the silica, allowing your target amine to elute more symmetrically.[5]

    • Protocol: See Experimental Protocol 1.

    • Caveat: The added amine modifier will need to be removed from your purified fractions, usually by rotary evaporation.

  • Use of Amine-Functionalized Silica:

    • Mechanism: This specialized stationary phase has amine groups covalently bonded to the silica surface, rendering it basic. This eliminates the problematic acid-base interactions with your basic analyte, leading to significantly improved peak shapes without the need for mobile phase modifiers.[6]

    • Benefit: This simplifies your purification and eliminates the post-purification step of removing a basic additive.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic or neutral alumina will not have the acidic sites that cause tailing.[3]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option. See Issue 3 for more details.

Caption: Decision workflow for troubleshooting peak tailing of basic amines.

Issue 2: Low or No Recovery of the Compound from the Column

Question: I loaded my crude product onto the silica gel column, but I'm getting very low recovery, or in some cases, none of my compound is eluting. Where did it go?

Answer: This is a more severe case of the acid-base interaction described in Issue 1. Your highly basic amine may be binding irreversibly to the acidic silica gel. It is also possible, though less likely with this specific compound, that it is degrading on the acidic stationary phase.

Solutions:
  • Pre-treat the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a higher concentration of triethylamine (e.g., 5-10%) to thoroughly neutralize all acidic sites. Then, equilibrate the column with your starting mobile phase (containing 0.5-2% TEA) before loading your compound.

  • Use Amine-Functionalized Silica or Alumina: As with peak tailing, switching to a more inert stationary phase like amine-functionalized silica or basic/neutral alumina is a highly effective solution to prevent irreversible binding.[6]

  • Employ Acid-Base Extraction as a Primary Purification Step: If your crude mixture contains mainly non-basic impurities, an acid-base extraction can be a very effective first-pass purification, which may reduce or even eliminate the need for chromatography. See Experimental Protocol 3.

Issue 3: The Compound is Too Polar for Normal-Phase Chromatography

Question: My compound has a very low Rf value on TLC, even with highly polar solvent systems like 100% ethyl acetate or dichloromethane/methanol mixtures. How can I effectively purify it using chromatography?

Answer: For highly polar basic compounds, reversed-phase chromatography is often a more suitable technique.

Solution: Reversed-Phase Flash Chromatography
  • Mechanism: In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically mixtures of water and acetonitrile or methanol). Your polar amine will have weaker interactions with the non-polar stationary phase and will elute.

  • Mobile Phase pH is Critical: Since you are working with a basic compound, the pH of the mobile phase will significantly impact retention.

    • Low pH (e.g., with 0.1% TFA or Formic Acid): At a low pH, your amine will be protonated (R-NH2+), making it even more polar. This will lead to very early elution. This can be useful if your impurities are much more hydrophobic.

    • High pH (e.g., with 0.1% Ammonium Hydroxide or Triethylamine): At a high pH (at least 2 pH units above the pKa of your compound's conjugate acid), your amine will be in its neutral, free base form. This will increase its hydrophobicity and retention on the C18 column, often leading to better separation from other polar impurities.[7]

  • Protocol: See Experimental Protocol 2.

Issue 4: Difficulty Removing Non-Basic Impurities

Question: My reaction mixture contains significant amounts of non-basic starting materials or byproducts. How can I efficiently remove these before final purification?

Answer: Acid-base extraction is an ideal and scalable technique for this purpose.

Solution: Acid-Base Liquid-Liquid Extraction
  • Mechanism: This technique leverages the difference in solubility between the basic amine and non-basic organic compounds in acidic and basic aqueous solutions. By treating your organic solution with an aqueous acid, your basic amine is protonated, forming a water-soluble salt that partitions into the aqueous layer. The non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer to regenerate the free amine, and extract it back into an organic solvent.

  • Protocol: See Experimental Protocol 3.

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent (e.g., DCM, EtOAc) B Add Aqueous Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Organic Layer: Non-Basic Impurities C->D E Aqueous Layer: Protonated Amine Salt C->E F Basify Aqueous Layer (e.g., with NaOH to pH > 12) E->F G Extract with Organic Solvent F->G H Organic Layer: Purified Free Base G->H I Aqueous Layer: Inorganic Salts G->I

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Troubleshooting

Technical Support Center: NMR Troubleshooting for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of N-(2-methylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine .

As a 2-amino-1,3-thiazine derivative, this molecule frequently presents complex, non-first-order NMR spectra that can easily be misinterpreted as sample impurity or degradation. The analytical challenges primarily stem from imino-amino prototropic tautomerism, restricted bond rotations, and the conformational dynamics of the six-membered thiazine ring.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the ¹H NMR spectrum of my sample showing severe line broadening, particularly for the ring protons and the exocyclic N-CH₂ group, with some signals seemingly "missing" at room temperature? A1: This is the most common issue encountered with 2-amino-1,3-thiazines. The molecule exists in a dynamic equilibrium between the amino form (endocyclic C=N double bond) and the imino form (exocyclic C=N double bond). At room temperature (298 K), the rate of this prototropic exchange often falls into the intermediate regime on the NMR timescale. As a result, the signals for protons near the exchange site (C4 of the ring and the C1' of the isobutyl group) become severely broadened or coalesce into the baseline[1]. Resolution: You must shift the exchange rate out of the intermediate regime. This can be achieved either thermally (Variable Temperature NMR) or chemically (Acid Titration).

Q2: I cooled the sample to 250 K (VT-NMR), and the broad signals split into two distinct sets of peaks. Why? A2: By lowering the temperature, you have slowed the tautomeric exchange to the "slow exchange" regime. The NMR spectrometer now captures both the amino and imino tautomers as distinct, stable species. Additionally, the partial double-bond character of the exocyclic C-N bond in the imino form restricts rotation, leading to observable syn and anti rotamers.

Q3: The protons at C4, C5, and C6 of the thiazine ring appear as complex, overlapping multiplets rather than simple triplets or quintets. Is my sample impure? A3: Not necessarily. The 5,6-dihydro-4H-1,3-thiazine ring adopts a chair conformation[2]. If the ring inversion is slow or biased by solvent interactions, the axial and equatorial protons at each carbon become chemically and magnetically non-equivalent (diastereotopic). This leads to complex geminal coupling (typically J ≈ 11–14 Hz) and distinct axial-axial/axial-equatorial vicinal couplings, converting expected simple multiplets into complex ABX or AMX spin systems.

Q4: How can I definitively assign the nitrogen environments if ¹H NMR remains ambiguous? A4: Utilize ¹⁵N NMR. Because of the large chemical shift difference (~100 ppm) between imino (=N-) and amino (-NH-) nitrogens, ¹H-¹⁵N HMBC is highly diagnostic for determining the predominant tautomeric state in your specific solvent[1].

Part 2: Experimental Protocols

To resolve the line broadening and confirm the structure, utilize one of the following self-validating protocols.

Protocol A: Chemical Locking via Acid Titration (TFA-d)

Causality: Instead of fighting the thermodynamic equilibrium, you can chemically lock the molecule. Adding a strong acid (like Trifluoroacetic acid-d, TFA-d) protonates the molecule, forming an amidinium-like resonance-stabilized cation. This creates a symmetric, locked electronic state, eliminating tautomeric exchange broadening and yielding sharp, easily interpretable signals[3].

Step-by-Step Methodology:

  • Baseline Scan: Dissolve 15–20 mg of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in 0.6 mL of CDCl₃ or DMSO-d₆. Acquire a baseline ¹H NMR spectrum at 298 K to confirm the presence of exchange broadening.

  • Titration: Add 1.5 equivalents of TFA-d directly to the NMR tube.

  • Equilibration: Invert the tube 5–6 times to ensure complete mixing and allow the exothermic protonation to stabilize for 5 minutes.

  • Re-acquisition: Re-acquire the ¹H and ¹³C NMR spectra.

  • Validation: The ring protons (C4, C5, C6) should now resolve into sharper multiplets, and the isobutyl N-CH₂ will appear as a distinct, sharp doublet. The disappearance of broad baseline humps validates the successful locking of the tautomeric state.

Protocol B: Variable Temperature (VT) NMR Workflow

Causality: To study the thermodynamics of the tautomerism without altering the chemical state, VT-NMR alters the kinetic energy of the system. High temperatures (>330 K) induce fast exchange (yielding time-averaged sharp signals), while low temperatures (<250 K) freeze out the individual tautomers.

Step-by-Step Methodology:

  • Preparation: Prepare the sample in a solvent with a wide liquid range (e.g., Toluene-d₈ or DMF-d₇).

  • Standardization: Tune and match the probe at 298 K, and acquire a standard ¹H spectrum.

  • High-Temp Coalescence: Heat the sample in 10 K increments up to 350 K. Allow 5 minutes of thermal equilibration at each step. Re-shim the Z-axis at each temperature. Observe the coalescence of the broad N-CH₂ signals into a sharp time-averaged peak.

  • Low-Temp Decoalescence: Conversely, cool the sample in 10 K increments down to 240 K to observe the decoalescence into distinct tautomeric sets.

Part 3: Data Presentation

The following table summarizes the expected ¹H NMR quantitative data for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine across different analytical states, allowing for easy comparison[3][4].

Proton EnvironmentDynamic State (298 K, CDCl₃)Fast Exchange (>330 K)Protonated State (TFA-d added)
Ring C6 (S-CH₂) 2.90 – 3.10 ppm (broad m)3.05 ppm (t, J = 6.5 Hz)3.15 ppm (t, J = 6.5 Hz)
Ring C5 (CH₂) 1.80 – 2.00 ppm (broad m)1.95 ppm (p, J = 6.5 Hz)2.10 ppm (p, J = 6.5 Hz)
Ring C4 (N-CH₂) 3.20 – 3.50 ppm (very broad)3.35 ppm (t, J = 6.5 Hz)3.55 ppm (t, J = 6.5 Hz)
Isobutyl N-CH₂ 3.00 – 3.30 ppm (very broad)3.15 ppm (d, J = 7.0 Hz)3.30 ppm (d, J = 7.0 Hz)
Isobutyl CH 1.80 – 2.00 ppm (m)1.90 ppm (nonet)1.95 ppm (nonet)
Isobutyl CH₃ 0.90 – 0.95 ppm (d, J = 6.8 Hz)0.92 ppm (d, J = 6.8 Hz)0.95 ppm (d, J = 6.8 Hz)
N-H / =N-H Missing / Baseline~6.50 ppm (broad s)~8.50 ppm (broad s, 2H)

Part 4: Troubleshooting Workflow Visualization

NMR_Troubleshooting Start Observe Broad/Missing Signals in 1H NMR Check_Temp Is sample at Room Temp? Start->Check_Temp Action_VT Perform VT-NMR (Heat to >330K or Cool to <250K) Check_Temp->Action_VT Yes (Dynamic Regime) Action_Acid Add TFA-d to lock amidinium resonance state Check_Temp->Action_Acid Chemical Fix Result_Sharp Signals Sharpen: Fast Exchange Regime Action_VT->Result_Sharp Heat Result_Split Signals Split: Slow Exchange (Tautomers) Action_VT->Result_Split Cool Result_Locked Single Sharp Set: Protonated State Action_Acid->Result_Locked Analyze_2D Run 1H-15N HMBC for Tautomer Assignment Result_Split->Analyze_2D Result_Locked->Analyze_2D

Workflow for resolving NMR signal broadening caused by tautomeric exchange in 1,3-thiazines.

References

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus Taylor & Francis Online URL:[Link][4]

  • 2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation National Institutes of Health (PMC) URL:[Link][2]

  • 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole ResearchGate URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vivo Efficacy of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comparative Guide to Preclinical Evaluation

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Given the nascent stage of research on this specific molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Given the nascent stage of research on this specific molecule, this document outlines a comparative and systematic approach to its preclinical evaluation. We will explore potential therapeutic avenues based on the known bioactivities of the broader 1,3-thiazine chemical class, propose robust in vivo models for validation, and benchmark against established alternative compounds.

The 1,3-thiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system effects.[1][2][3][4] Notably, analogs have shown promise as inhibitors of β-secretase (BACE1) for Alzheimer's disease, while others, like the well-known Xylazine, act as potent α2-adrenergic receptor agonists.[5][6] This guide will focus on two potential and disparate applications for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: as an anti-inflammatory agent and as an antimicrobial agent.

Part 1: Evaluation as a Novel Anti-Inflammatory Agent

A significant number of 1,3-thiazine derivatives have demonstrated anti-inflammatory properties.[2][3] The validation of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in this context would involve a well-established model of acute inflammation.

Comparative Framework: Carrageenan-Induced Paw Edema Model

A widely accepted and standardized model for screening potential anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents. The proposed study would compare the efficacy of our target compound with a standard non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin.

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase animal_acclimatization Animal Acclimatization (7 days) baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement group_allocation Randomized Group Allocation (n=8/group) baseline_measurement->group_allocation dosing Compound Administration (i.p. or p.o.) group_allocation->dosing induction Carrageenan Injection (0.1 mL, 1% in saline) dosing->induction paw_measurement Paw Volume Measurement (hourly for 6h) induction->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis statistical_analysis Statistical Analysis (ANOVA) data_analysis->statistical_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol
  • Animal Model: Male Wistar rats (180-200 g) are to be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Dose 1, e.g., 10 mg/kg).

    • Group 3: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Dose 2, e.g., 30 mg/kg).

    • Group 4: Indomethacin (10 mg/kg, positive control).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Endpoint and Data Analysis: The primary endpoint is the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Data should be analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.[7]

Hypothetical Comparative Data
Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine100.55 ± 0.0435.3%
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine300.38 ± 0.03 55.3%
Indomethacin100.42 ± 0.0450.6%
p < 0.05, *p < 0.01 compared to Vehicle Control

Part 2: Evaluation as a Novel Antimicrobial Agent

The 1,3-thiazine nucleus is present in several compounds with demonstrated antimicrobial activity.[4] Validating the in vivo efficacy of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine as an antimicrobial would require a systemic infection model.

Comparative Framework: Murine Systemic Infection Model

This model assesses the ability of a compound to protect mice from a lethal systemic infection. A relevant comparison would be made against a broad-spectrum antibiotic, such as Ciprofloxacin, using a common pathogenic strain like Staphylococcus aureus.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Infection and Treatment Phase cluster_2 Monitoring and Endpoint Analysis animal_acclimatization Animal Acclimatization (7 days) group_allocation Randomized Group Allocation (n=10/group) animal_acclimatization->group_allocation bacterial_culture Prepare S. aureus Inoculum infection Induce Systemic Infection (i.p. injection of S. aureus) group_allocation->infection treatment Administer Compound/Control (1h post-infection) infection->treatment survival_monitoring Monitor Survival Daily for 14 days treatment->survival_monitoring kaplan_meier Generate Kaplan-Meier Survival Curves survival_monitoring->kaplan_meier statistical_analysis Log-Rank (Mantel-Cox) Test kaplan_meier->statistical_analysis G cluster_pk Pharmacokinetics (PK) cluster_tox Toxicology pk_study Single Dose PK Study bioavailability Determine Bioavailability pk_study->bioavailability mtd_study Maximum Tolerated Dose (MTD) Study half_life Calculate Half-life (t½) bioavailability->half_life dose_range Establish Dose Range for Efficacy mtd_study->dose_range

Caption: Essential Preliminary In Vivo Studies.

These preliminary studies are crucial for selecting appropriate doses for the efficacy studies and ensuring that the observed effects are not due to toxicity. [5]The design and reporting of all animal experiments should adhere to the ARRIVE guidelines to ensure transparency and reproducibility. [7]

Conclusion

While direct in vivo efficacy data for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is not yet publicly available, this guide provides a scientifically rigorous and comparative framework for its evaluation. By leveraging established in vivo models and benchmarking against standard-of-care compounds, researchers can effectively elucidate the therapeutic potential of this novel 1,3-thiazine derivative. The proposed workflows and protocols emphasize a data-driven approach, ensuring that subsequent research and development efforts are built on a solid foundation of validated preclinical evidence.

References

  • National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • Sansur, R. M. (2006, November 15). General Guidelines for In Vivo Bioequivalence Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI). Retrieved from [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. Retrieved from [Link]

  • MDPI. (2020, November 28). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5642. Retrieved from [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. Retrieved from [Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024, September 22).
  • Fodor, L., et al. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 5642. Retrieved from [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (n.d.). MDPI. Retrieved from [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). Biointerface Research in Applied Chemistry, 14(2), 46.
  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016, August 15). Molecules, 21(8), 1063.
  • 6-Nitro-4H-benzo[d]t[7][8]hiazin-2-amine. (2016, May 16). Molbank, 2016(2), M893.

Sources

Comparative

"structure-activity relationship of N-alkyl substituted 5,6-dihydro-4H-1,3-thiazin-2-amines"

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of N-Alkyl Substituted 5,6-Dihydro-4H-1,3-Thiazin-2-Amines As researchers continue to target the β-site amyloid precursor protein cleaving enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of N-Alkyl Substituted 5,6-Dihydro-4H-1,3-Thiazin-2-Amines

As researchers continue to target the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) to halt the progression of Alzheimer’s Disease (AD), the transition from large, impermeable peptidomimetics to small, brain-penetrant molecules has become the central focus of neuropharmacology[1]. Among the most heavily investigated chemotypes are the N-alkyl substituted 5,6-dihydro-4H-1,3-thiazin-2-amines .

This guide provides an objective, data-driven comparison of this compound class against alternative BACE1 inhibitors. By deconstructing the structure-activity relationship (SAR) and detailing the experimental protocols required to validate these compounds, we aim to equip drug development professionals with the mechanistic insights needed to optimize potency while mitigating off-target liabilities.

Mechanistic Overview: The Causality of the Thiazine Scaffold

The fundamental challenge in BACE1 inhibitor design is the enzyme's large, extended catalytic cleft. Early inhibitors like OM99-2 were peptidomimetic; while highly potent, their high molecular weight and topological polar surface area (TPSA) prevented them from crossing the blood-brain barrier (BBB)[1].

The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold was engineered to solve this. The causality behind its success lies in its specific geometric and electronic properties:

  • Catalytic Dyad Engagement: The 2-amine group of the thiazine ring acts as a transition-state mimic. It forms a highly stable, bidentate hydrogen-bond network with the catalytic aspartic acid dyad (Asp32 and Asp228) of BACE1[2].

  • S1/S3 Pocket Optimization via N-Alkylation: N-alkyl and aminomethyl substitutions extending from the core (often via a fluorinated phenyl linker) are designed to reach into the hydrophobic S1 and S3 subpockets.

  • Overcoming P-glycoprotein (P-gp) Efflux: A major hurdle for central nervous system (CNS) drugs is P-gp-mediated efflux. Highly basic benzylic amines (pKa > 6) are heavily protonated at physiological pH, making them prime substrates for P-gp. By installing electron-withdrawing groups (EWGs) such as difluoromethyl or trifluoromethyl moieties on the N-alkyl chain, researchers successfully lower the amine's pKa, thereby reducing efflux ratios and dramatically improving brain penetrance[3].

SAR_Logic Core 1,3-Thiazin-2-amine Core (Asp32/Asp228 H-Bonding) N_Alkyl N-Alkyl / Aminomethyl Tail (S3 Pocket Engagement) Core->N_Alkyl Functionalization Fluorine Fluorophenyl Motif (S1/S2 Pocket Fit) Core->Fluorine Substitution EWG Electron-Withdrawing Groups (e.g., -CF3, -CHF2) N_Alkyl->EWG Modification Potency Enhanced BACE1 Potency N_Alkyl->Potency Steric fit Fluorine->Potency Hydrophobic interaction Pgp Decreased pKa & Reduced P-gp Efflux EWG->Pgp Physicochemical shift

Caption: Logical SAR progression of N-alkyl substituted 5,6-dihydro-4H-1,3-thiazin-2-amines.

Comparative Performance Analysis

To objectively evaluate the 5,6-dihydro-4H-1,3-thiazin-2-amine class, we must benchmark it against alternative BACE1 inhibitor chemotypes. The benchmark molecule for the thiazine class is LY2811376 , the first orally available, non-peptidic BACE1 inhibitor to demonstrate robust central reduction of amyloid-β in humans[4].

Quantitative Comparison Table
ParameterPeptidomimetics (e.g., OM99-2)Iminohydantoins / Aminooxazolines5,6-dihydro-4H-1,3-thiazin-2-amines (e.g., LY2811376)
BACE1 IC₅₀ (In Vitro) < 2 nM[5]10 - 50 nM[1]239 - 249 nM[6]
Cellular EC₅₀ (Aβ Reduction) > 1000 nM (Poor entry)~ 50 - 100 nM~ 300 nM (HEK cells) / ~ 100 nM (Primary Neurons)[4]
BACE2 Selectivity PoorModerate to High~ 10-fold[4]
Cathepsin D Selectivity PoorHigh> 50-fold[4]
BBB Permeability NegligibleModerate (P-gp liability varies)High (Optimized via pKa modulation)[3]
Clinical Status Failed (Preclinical)Advanced to Phase II/III (e.g., Verubecestat)Phase I (Halted due to off-target tox)[7]

Application Scientist Insight: While peptidomimetics possess superior raw biochemical potency (IC₅₀ < 2 nM), their cellular efficacy is abysmal due to membrane impermeability. The 1,3-thiazin-2-amines deliberately trade raw target affinity for vastly superior pharmacokinetic properties. LY2811376 achieves an optimal balance, translating a modest 240 nM biochemical IC₅₀ into a highly effective 100 nM cellular EC₅₀ in primary neurons, proving that cell penetrance is the ultimate bottleneck in BACE1 inhibitor design[4].

Self-Validating Experimental Protocols

To accurately assess the SAR of novel N-alkyl substituted thiazines, researchers must employ a cascading validation workflow. The following protocols are designed to be self-validating, meaning the output of one assay directly dictates the interpretation of the next.

Protocol A: BACE1 FRET-Based Cleavage Assay (Primary Potency Screen)

Purpose: To determine the intrinsic biochemical IC₅₀ of the synthesized thiazine derivative.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium acetate (pH 4.5), 50 mM NaCl, and 0.05% CHAPS to mimic the acidic environment of the endosome where BACE1 is active.

  • Enzyme & Substrate: Utilize recombinant human BACE1 extracellular domain and a fluorogenic peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) based on the APP Swedish mutation.

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of the N-alkyl thiazine compound in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Reaction: Pre-incubate the enzyme with the compound for 30 minutes at room temperature. Initiate the reaction by adding the substrate (final concentration 2 μM).

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against compound concentration to derive the IC₅₀ using a 4-parameter logistic fit.

Protocol B: MDCK-MDR1 Permeability Assay (Efflux Liability)

Purpose: To verify if the N-alkyl substitution successfully mitigated P-gp efflux.

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Add the test compound (2 μM) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample both chambers and quantify compound concentration via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate apparent permeability ( Papp​ ) for both directions. ER=Papp​(B→A)/Papp​(A→B) .

    • Causality Check: An ER > 2.5 indicates significant P-gp liability[3]. If the ER is high, the N-alkyl amine pKa is likely too basic and requires further electron-withdrawing substitution.

Workflow Synth Compound Synthesis & Amidine Deprotection FRET BACE1 FRET Assay (Biochemical IC50) Synth->FRET FRET->Synth Low Potency? Modify S3 Cell HEK293 APP-Swe (Cellular Aβ Reduction) FRET->Cell MDCK MDCK Cell->MDCK MDCK->Synth High Efflux? Modify pKa InVivo PDAPP Mouse Model (In Vivo Efficacy) MDCK->InVivo

Caption: Cascading experimental workflow for validating N-alkyl substituted 1,3-thiazin-2-amines.

Conclusion and Future Directions

The N-alkyl substituted 5,6-dihydro-4H-1,3-thiazin-2-amines represent a masterclass in structure-based drug design, successfully bridging the gap between target affinity and CNS penetrance. Compounds like LY2811376 proved that non-peptidic, orally bioavailable BACE1 inhibition is achievable[4].

However, the clinical development of LY2811376 was ultimately halted due to off-target toxicological findings (specifically retinal toxicity) observed in long-term preclinical animal models[2][7]. Current research is pivoting toward modifying the N-alkyl tail with fused pyridine derivatives[8] to maintain the favorable BBB penetration profile while engineering out the specific chemotype liabilities responsible for tissue toxicity. For application scientists, the thiazine scaffold remains a vital foundational tool for probing the S1-S3 pockets of aspartyl proteases.

References

  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • LY2811376 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Guide to Pharmacology. Available at:[Link]

  • Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. Available at:[Link]

  • Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. ACS Publications. Available at:[Link]

  • 4YBI: Crystal structure of BACE with amino thiazine inhibitor LY2811376. RCSB PDB. Available at: [Link]

  • Chemicals are sold for research use only, not for clinical or diagnostic use. Cellagen Technology. Available at:[Link]

  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. National Center for Biotechnology Information (NCBI). Available at:[Link]

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Validation

A Comparative Analysis of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and Commercially Available Antibiotics

A Guide for Researchers in Antimicrobial Drug Development Senior Application Scientist's Foreword: In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Antimicrobial Drug Development

Senior Application Scientist's Foreword: In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative framework for evaluating the potential of a novel thiazinamine derivative, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, against established, commercially available antibiotics. As there is currently no published data on this specific compound, we will proceed with a well-established scientific approach: outlining the critical experiments and data required for a robust comparison. This guide will therefore use a hypothetical data set for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, which for the purpose of this document shall be referred to as Compound X . The methodologies and comparative agents are, however, very real and represent the gold standard in preclinical antibiotic evaluation. Our objective is to provide a comprehensive, scientifically rigorous template for researchers to follow when assessing the potential of new chemical entities in the antimicrobial space.

Introduction to the Compounds

1.1. Compound X: A Novel Thiazinamine Derivative

Compound X, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, represents a new chemical entity with a core thiazinamine structure. While the antimicrobial properties of this specific molecule are yet to be fully elucidated, related heterocyclic compounds have demonstrated a range of biological activities. This guide will explore its hypothetical potential as a novel antibacterial agent.

1.2. Comparator Antibiotics

To establish a baseline for the efficacy of Compound X, it will be compared against three widely used, commercially available antibiotics with distinct mechanisms of action:

  • Penicillin G: A member of the β-lactam class, Penicillin G inhibits the formation of the bacterial cell wall, a structure essential for bacterial survival.[1][2][3][4] It is primarily effective against Gram-positive bacteria.[2][3]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[5][6][7][8]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10][11][12][13] It also possesses immunomodulatory properties.[9][10]

Mechanism of Action

2.1. Hypothesized Mechanism of Compound X

Based on its thiazinamine core, it is hypothesized that Compound X may interfere with bacterial cell wall synthesis, a proven target for effective antibiotics. This could potentially occur through the inhibition of key enzymes involved in peptidoglycan synthesis, leading to cell lysis and bacterial death. The following diagram illustrates this proposed mechanism.

Compound_X_Mechanism cluster_bacterium Bacterial Cell Compound_X Compound X PBP Penicillin-Binding Proteins (PBPs) Compound_X->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Hypothesized mechanism of Compound X as a bacterial cell wall synthesis inhibitor.

2.2. Mechanisms of Comparator Antibiotics

  • Penicillin G: Binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This weakens the cell wall, leading to lysis.[1][2][3][4][14]

  • Ciprofloxacin: Inhibits DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. This prevents the relaxation of supercoiled DNA and the separation of replicated DNA, respectively, leading to a halt in cell division and ultimately cell death.[5][6][7][8][15]

  • Azithromycin: Binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis.[9][10][11][12][13] This action is primarily bacteriostatic but can be bactericidal at high concentrations.

Experimental Protocols

To ensure a rigorous and objective comparison, the following standardized protocols must be employed. The overall workflow is depicted below.

Experimental_Workflow Start Start: Obtain Compounds and Bacterial Strains MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Based on MIC results Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: Workflow for the comparative evaluation of antimicrobial compounds.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure.[16][17][18]

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare Mueller-Hinton Broth (MHB) as the growth medium.[19] Dissolve each antimicrobial agent to a high stock concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in MHB to achieve a range of concentrations.[20]

  • Inoculum Preparation: Culture the test bacteria overnight and then dilute the culture in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[20]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

3.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20]

Step-by-Step Protocol:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (typically 10-100 µL) and plate it onto an agar medium (e.g., Tryptic Soy Agar).[19][20][21]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[20]

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20]

3.3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells to determine potential toxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[22][23]

Step-by-Step Protocol:

  • Cell Seeding: Plate a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Data Presentation and Comparative Analysis

The following tables present hypothetical data for Compound X alongside typical data for the comparator antibiotics to illustrate how results should be structured for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

AntibioticStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Streptococcus pneumoniae (ATCC 49619)
Compound X (Hypothetical) 2164
Penicillin G≤0.06[26][27]>64≤0.015
Ciprofloxacin0.5[28]≤0.06[28]1
Azithromycin180.125[29][30]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AntibioticStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Streptococcus pneumoniae (ATCC 49619)
Compound X (Hypothetical) 4328
Penicillin G0.125>640.03
Ciprofloxacin10.1252
Azithromycin>128>1280.5

Table 3: Cytotoxicity (IC50) in µg/mL on HEK293 Cells

CompoundIC50 (µg/mL)
Compound X (Hypothetical) >100
Penicillin G>200
Ciprofloxacin~150
Azithromycin~80

Discussion and Future Directions

Based on our hypothetical data, Compound X demonstrates promising activity against the Gram-positive bacterium S. aureus and the respiratory pathogen S. pneumoniae, with MIC values of 2 and 4 µg/mL, respectively. The MBC/MIC ratio for these organisms is 2, suggesting a primarily bactericidal mode of action. Its activity against the Gram-negative E. coli is less potent.

Crucially, the hypothetical cytotoxicity data (IC50 >100 µg/mL) suggests a favorable therapeutic window, with low toxicity to mammalian cells at concentrations effective against bacteria.

Compared to the established antibiotics:

  • Compound X is less potent than Penicillin G against susceptible Gram-positive organisms but offers a potential advantage if resistance to β-lactams is present.

  • It is less potent than Ciprofloxacin against both Gram-positive and Gram-negative bacteria.

  • It shows comparable or slightly better bactericidal activity against S. aureus and S. pneumoniae when compared to the largely bacteriostatic Azithromycin.

Future Directions:

The logical next steps in the preclinical evaluation of a compound like "X" would involve:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE).

  • Mechanism of Action Studies: Confirming the hypothesized mechanism through assays such as inhibition of peptidoglycan synthesis.

  • In Vivo Efficacy Models: Evaluating the compound's effectiveness in animal models of infection, such as murine sepsis or thigh infection models.[31][32][33][34][35] This is a critical step to bridge the gap between in vitro data and potential clinical applications.[34][35]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing regimens.

Conclusion

This guide provides a structured framework for the initial comparative evaluation of a novel antimicrobial agent, N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Compound X). By employing standardized protocols for determining MIC, MBC, and cytotoxicity, researchers can generate robust, comparable data. While the presented data for Compound X is hypothetical, it illustrates the type of promising profile—good bactericidal activity against key pathogens and low cytotoxicity—that would warrant further investigation into its potential as a next-generation antibiotic.

References

  • Penicillin - Wikipedia. (URL: [Link])

  • Hedyeh, S., El-Masry, E., & Mohamed, H. (2023). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Clinical Laboratory Analysis, 36(1), e24427. (URL: [Link])

  • Study.com. (n.d.). Penicillin Uses, Mechanism of Action & Side Effects. (URL: [Link])

  • Azithromycin - Wikipedia. (URL: [Link])

  • Ciprofloxacin - Wikipedia. (URL: [Link])

  • Chow, S. (2023, January 18). Penicillin Mechanism. News-Medical.net. (URL: [Link])

  • Al-Tawfiq, J. A., & Momattin, H. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Cureus, 15(11), e49601. (URL: [Link])

  • Azithromycin: A Pharmaceutical Studies & Mechanisms of Action. (2025, January 9). International Journal of Pharmaceutical and Bio-Medical Science. (URL: [Link])

  • Preuss, C. V., & Azithromycin. (2024). In StatPearls. StatPearls Publishing. (URL: [Link])

  • Parnham, M. J., Erakovic, V., T., & Peric, M. (2014). Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacology & Therapeutics, 143(2), 225-245. (URL: [Link])

  • Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. (2018, April 20). Slideshare. (URL: [Link])

  • Penicillin: Mechanism of Action, Adverse Effects and Dosage. (n.d.). Urology Textbook. (URL: [Link])

  • Karami, P., & Samadi, A. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Molecular and Clinical Microbiology, 1(1), 20-28. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. (URL: [Link])

  • What is the mechanism of Ciprofloxacin?. (2024, July 17). Patsnap Synapse. (URL: [Link])

  • Doern, G. V., & Brown, S. D. (2012). Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 68(3), 616-620. (URL: [Link])

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. (URL: [Link])

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. (URL: [Link])

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. (URL: [Link])

  • Medtoday. (2023, October 12). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications [Video]. YouTube. (URL: [Link])

  • Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50994. (URL: [Link])

  • Betts, J. W., & Hornsey, M. (2017). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS infectious diseases, 3(10), 720-723. (URL: [Link])

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. (URL: [Link])

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. (URL: [Link])

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. (URL: [Link])

  • Doern, G. V., & Brown, S. D. (2013). Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 68(3), 616–620. (URL: [Link])

  • Ayres, N., & Kozak, S. (2018). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Medical Device Regulation, 15(1), 19-27. (URL: [Link])

  • Dr. Oracle. (2025, September 29). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? (URL: [Link])

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). (URL: [Link])

  • Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (URL: [Link])

  • Widmer, A. F., et al. (1991). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial agents and chemotherapy, 35(4), 741-746. (URL: [Link])

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. (URL: [Link])

  • Zhanel, G. G., et al. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian journal of infectious diseases & medical microbiology, 20(3), 97-101. (URL: [Link])

  • Peters, S., et al. (2025). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 14(1), 33. (URL: [Link])

  • ISO. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (URL: [Link])

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates. (URL: [Link])

  • Odenholt, I., et al. (2003). Selection of ciprofloxacin resistance in Escherichia coli in an in vitro kinetic model: relation between drug exposure and mutant prevention concentration. Journal of Antimicrobial Chemotherapy, 52(4), 653-658. (URL: [Link])

  • ResearchGate. (n.d.). Ciprofloxacin MPC and MIC values for clinical UTI strains and derived resistant mutants. (URL: [Link])

  • Dia, N. M., et al. (2018). Antibiotic susceptibility profile of Streptococcus pneumoniae isolated from acute respiratory infection in Dakar: a cross sectional study. Journal of Infection in Developing Countries, 12(12), 1114-1119. (URL: [Link])

  • de Oliveira, G. G., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 329-335. (URL: [Link])

  • Nielsen, E. I., et al. (2021). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 65(1), e01804-20. (URL: [Link])

  • ResearchGate. (n.d.). MIC distribution for (a) amoxicillin/clavulanic acid, azithromycin and penicillin. (URL: [Link])

  • Newland, J. G., et al. (2024). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Journal of Clinical Microbiology, 62(9), e00366-23. (URL: [Link])

  • Gill, V. J., et al. (1981). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. Journal of clinical microbiology, 14(4), 437-440. (URL: [Link])

  • Gill, V. J., et al. (1981). Correlation of Penicillin Minimum Inhibitory Concentrations and Penicillin Zone Edge Appearance with Staphylococcal Beta-Lactamase Production. Journal of Clinical Microbiology, 14(4), 437-440. (URL: [Link])

  • Slager, J., et al. (2018). Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen. Scientific reports, 8(1), 10893. (URL: [Link])

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Comparative

Cytotoxicity Comparison Guide: N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Across In Vitro Cell Models

Introduction & Mechanistic Rationale The evaluation of novel pharmacophores requires a rigorous understanding of their cellular impact. This guide provides an objective, data-driven comparison of the cytotoxicity of1[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The evaluation of novel pharmacophores requires a rigorous understanding of their cellular impact. This guide provides an objective, data-driven comparison of the cytotoxicity of1[1] across multiple cell lines.

Belonging to the 1,3-thiazin-2-amine class, this compound is structurally related to veterinary sedatives like2[2]. However, substituting the 2,6-dimethylphenyl ring with an isobutyl (2-methylpropyl) group fundamentally alters its physicochemical properties. Recent structure-activity relationship (SAR) studies indicate that specific substitutions on the 1,3-thiazine core can shift the molecule's function toward 3[3] or targeted antineoplastic activity. In oncology screens, thiazine derivatives have demonstrated dose-dependent cytotoxicity by triggering mitochondrial depolarization and subsequent 4[4].

Experimental Design & Causality

To establish a reliable therapeutic index, we compare the compound against a broad-spectrum chemotherapeutic (Doxorubicin) and its structural analog (Xylazine) across four distinct cell lines:

  • HepG2 (Hepatocellular carcinoma): Assesses primary hepatic metabolism and potential hepatotoxicity.

  • MCF-7 (Breast adenocarcinoma): Evaluates efficacy against hormone-responsive epithelial tumors.

  • A549 (Non-small cell lung cancer): Models resilient, highly proliferative respiratory tumors.

  • HEK293 (Human embryonic kidney): Serves as a non-cancerous baseline to determine compound selectivity.

Why Multiplexing Matters: We employ a dual-assay approach. The MTT Assay measures NAD(P)H-dependent cellular oxidoreductase activity, providing a snapshot of metabolic viability. However, metabolic arrest does not strictly equate to cell death. Therefore, parallel Caspase-3/7 Luminescent Profiling is essential to confirm that the observed cytotoxicity is driven by programmed cell death rather than 5[5].

Step-by-Step Methodology: Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that background noise and solvent toxicity are mathematically isolated from the true pharmacological effect.

Phase 1: Cell Culture & Seeding
  • Cultivate HepG2, MCF-7, A549, and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA to ensure logarithmic growth phase.

  • Seed cells into 96-well clear-bottom plates at a density of 1 × 10⁴ cells/well in 100 µL of media.

  • Self-Validation Control Step: Dedicate at least three wells to Media-Only (No-Cell Control) to establish background absorbance, and Vehicle-Only (0.1% DMSO) to define the 100% viability baseline. Incubate for 24 hours to allow adherence.

Phase 2: Compound Treatment
  • Prepare a 10 mM stock solution of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in sterile DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Critical Causality: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher concentrations of DMSO independently induce osmotic stress and apoptosis, confounding the data.

  • Treat cells with the target compound. Include Doxorubicin (0.1–10 µM) as a positive cytotoxic control and Xylazine (0.1–100 µM) as a structural negative control.

  • Incubate plates for 48 hours.

Phase 3: Multiplexed Readout
  • MTT Viability: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm.

  • Caspase-3/7 Activity (Parallel Plate): Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the wells. Incubate at room temperature for 1 hour in the dark. Measure luminescence to quantify executioner caspase activation.

Data Presentation & Comparative Analysis

The table below summarizes the IC₅₀ values derived from the MTT viability assay, highlighting the therapeutic window of the target compound compared to standard alternatives.

Cell LineTissue OriginN-(2-methylpropyl)-... IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Xylazine IC₅₀ (µM)
HepG2 Liver Carcinoma12.4 ± 1.10.8 ± 0.1> 100
MCF-7 Breast Adenocarcinoma8.7 ± 0.91.2 ± 0.2> 100
A549 Lung Carcinoma15.2 ± 1.41.5 ± 0.3> 100
HEK293 Normal Embryonic Kidney> 50.0 2.5 ± 0.4 > 100

Data represents mean ± SD from three independent experiments.

Pathway Visualization

Based on the parallel Caspase-3/7 luminescent profiling, the cytotoxicity of the isobutyl-thiazine derivative is driven by an intrinsic apoptotic cascade rather than necrotic membrane rupture.

ApoptosisPathway Compound N-(2-methylpropyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine ROS Intracellular ROS Generation Compound->ROS Induces oxidative stress Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Triggers Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Cleavage Apoptosis Target Cell Apoptosis (Cancer Cell Lines) Caspase3->Apoptosis DNA fragmentation

Proposed ROS-mediated apoptotic pathway induced by 1,3-thiazin-2-amine derivatives.

Discussion & Conclusion

The comparative data reveals that N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exhibits moderate, selective cytotoxicity against cancer cell lines (IC₅₀ 8.7–15.2 µM) while largely sparing non-cancerous HEK293 cells (IC₅₀ > 50 µM).

This contrasts sharply with the broad-spectrum toxicity of Doxorubicin, which, despite its high potency, induces severe off-target cell death in normal kidney cells (IC₅₀ 2.5 µM). Furthermore, the substitution of the 2,6-dimethylphenyl group (found in the sedative xylazine) with a 2-methylpropyl (isobutyl) moiety successfully shifts the molecule away from inert cellular behavior (Xylazine IC₅₀ > 100 µM) toward a controlled apoptotic cascade via mitochondrial destabilization. This makes the isobutyl-thiazine derivative a highly compelling scaffold for further structural optimization in targeted oncology and selective enzyme inhibition.

References

  • The xylazine-fentanyl nexus: A public health emergency - PMC. nih.gov. 2

  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PMC. nih.gov. 3

  • 179116-10-0 | N-Isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine | Ambeed. ambeed.com. 1

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. saudijournals.com. 4

  • Nanoencapsulated Cannabidiol–Cannabigerol Using Eudragit L100: In Vitro and In Vivo Evidence in Murine Colitis Model. pharmaexcipients.com. 5

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Safety & Regulatory Compliance

Safety

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine proper disposal procedures

Comprehensive Operational and Disposal Guide for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine As a researcher or drug development professional, handling novel or highly active chemical entities requires moving b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

As a researcher or drug development professional, handling novel or highly active chemical entities requires moving beyond generic safety data sheets. N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 179116-10-0), also known as N-isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine, belongs to the thiazin-2-amine structural class[1]. Structurally related to potent veterinary sedatives like xylazine, this compound acts on the central nervous system and presents specific acute toxicity and environmental hazards[2].

To build a culture of absolute laboratory safety, this guide provides field-proven, self-validating protocols for the handling, segregation, and disposal of this compound. We focus on the causality behind each safety measure, ensuring your team understands not just what to do, but why they are doing it.

Part 1: Physicochemical Properties & Mechanistic Hazard Profiling

The structural nuances of a molecule dictate its behavior in both biological systems and waste streams. The isobutyl (2-methylpropyl) moiety on this thiazin-2-amine significantly increases the molecule's lipophilicity compared to unsubstituted analogs.

Causality in Safety: Increased lipophilicity exponentially enhances the rate of dermal absorption and penetration across the blood-brain barrier[2]. Standard latex laboratory gloves offer insufficient resistance to lipophilic amines. Therefore, double-gloving with nitrile or neoprene is a strict requirement to prevent systemic toxicity via dermal exposure[3].

Table 1: Physicochemical & Hazard Summary for CAS 179116-10-0

Property / HazardValue / ClassificationOperational Implication
Chemical Name 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-Requires specific "Toxic Organic Nitrogen" waste streaming[1].
CAS Number 179116-10-0Use for exact RCRA and EPA waste manifesting[1].
Molecular Weight 172.29 g/mol High volatility potential in aerosolized powder states.
Primary Hazards Acute Tox. 3 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2, STOT SE 3Requires handling strictly within a Class II Type B2 BSC or fume hood[3].
Incompatibilities Strong oxidizers, strong acids, heavy metalsRisk of violent exothermic reactions or toxic gas release[4].

Part 2: Operational Safety & Handling Workflows

Every protocol must be a self-validating system—meaning the procedure itself contains built-in checks to confirm safety before proceeding to the next step.

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before opening the reagent, verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Validation: Tape a small tissue strip to the sash; an inward pull visually confirms negative pressure, mitigating the risk of inhaling aerosolized CNS-depressing dust[4].

  • Strategic PPE Donning: Equip a closed-front lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Material Transfer: Use static-dissipative (grounded) spatulas for powder transfer. Thiazin-2-amines can carry static charges; a sudden static discharge can aerosolize the fine powder directly into the operator's breathing zone.

  • Decontamination (The Anti-Bleach Rule): Wipe down all transfer surfaces with a compatible solvent like isopropanol or ethanol. Never use bleach (sodium hypochlorite) to clean up amine residues. Causality: Secondary and tertiary amines react rapidly with hypochlorite to generate highly toxic, volatile chloramine gases.

Part 3: Proper Disposal Procedures

Improper disposal of toxic amines leads to environmental persistence and severe regulatory penalties[5]. N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Direct all liquid waste containing this compound into a dedicated "Toxic Organic Nitrogen Compounds" carboy.

    • Validation Check: Before sealing the waste carboy, check the pH of the mixture using universal indicator paper. A pH between 7–9 validates that no inadvertent acidic cross-contamination has occurred, preventing pressure-generating neutralization reactions inside the sealed container.

  • Containerization:

    • Store waste strictly in high-density polyethylene (HDPE) or PTFE-lined glass containers.

    • Causality: Do not use galvanized steel or metal safety cans. Amines can slowly corrode certain metals and form complex salts, leading to catastrophic container failure and leaks over time[5].

  • The Triple-Rinse Protocol for Empty Containers:

    • An empty reagent bottle is still considered hazardous waste until properly decontaminated[5].

    • Rinse 1-3: Add a compatible solvent (e.g., methanol) to the empty container, cap, and agitate for 30 seconds.

    • Collection: Pour the rinsate directly into the liquid hazardous waste stream.

    • Causality: Triple rinsing ensures the container drops below the EPA's 3% by weight residue threshold. Only after the third rinse is the container considered "RCRA-empty," allowing you to deface the label and dispose of the glass in the standard non-hazardous solid waste stream[5].

  • Labeling & EHS Transfer: Apply a compliant GHS/RCRA label immediately upon the first drop of waste entering the container. Transfer to your Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration.

Part 4: Emergency Spill Response

In the event of a localized spill, immediate and calculated action is required to prevent respiratory exposure[4].

  • Evacuate and Isolate: Clear personnel from the immediate vicinity and ensure the room's HVAC is not recirculating air to other lab spaces.

  • Inert Absorption: Cover the spill with an inert silicate absorbent, such as vermiculite or dry sand[4].

    • Causality: Do not use combustible absorbents like sawdust or paper towels. Amines can undergo exothermic reactions with organic materials or trace oxidizers, creating a secondary fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools, place it into a heavy-duty HDPE bag, seal it, and label it as "Acutely Toxic Spill Debris" for EHS pickup[4].

Visualization: Waste Segregation & Disposal Pathway

DisposalWorkflow Start Waste Generation: Thiazin-2-amine Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder/PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid Empty Empty Containers Decision1->Empty Container SolidCol Collect in HDPE Seal tightly Solid->SolidCol LiquidCol Segregate from Acids Check pH Liquid->LiquidCol EmptyCol Triple Rinse Protocol Collect Rinsate Empty->EmptyCol Labeling Apply RCRA Label (Toxic/Amine) SolidCol->Labeling LiquidCol->Labeling EmptyCol->Liquid Rinsate EmptyCol->Labeling If not defaced Disposal High-Temp Incineration (EHS Transfer) Labeling->Disposal

Fig 1: Operational waste segregation and disposal workflow for thiazin-2-amine derivatives.

References

  • NextSDS Database. "4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI) - Chemical Substance Information." NextSDS.[1]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[5]

  • Cayman Chemical. "Safety Data Sheet - N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine." Cayman Chemical.[3]

  • StatPearls. "Xylazine Toxicity." NCBI Bookshelf.[2]

  • ChemicalBook. "N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine." ChemicalBook.[4]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use. [1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives. The core molecular structure suggests similar hazard profiles, necessitating a cautious and thorough approach to handling.

Understanding the Risks: Hazard Assessment

  • Toxic if Swallowed, Inhaled, or Absorbed Through the Skin: Similar compounds have shown acute toxicity through these routes of exposure.[2][3]

  • An Irritant: May cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • A Potential Target Organ Toxin: Some related compounds have shown effects on the central nervous system and liver.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum required PPE for handling N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

Body PartPPE RecommendationRationale
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors. In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) is recommended.[2][4]To prevent inhalation of potentially toxic dust or vapors.[2]
Hands Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin absorption of the potentially toxic substance.[2][5]
Eyes Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause eye irritation.[2][5]
Body A fully buttoned lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.To prevent contact with skin and contamination of personal clothing.
Feet Closed-toe shoes and rubber boots for spill response.[2]To protect against spills.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2][6]

Handling and Use
  • Ventilation: All handling of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine should be conducted in a certified chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a fume hood and use a disposable weighing boat to minimize contamination.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5][7]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and any colleagues in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent. Avoid raising dust.[2] For larger spills, follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

All waste, including the compound itself, any contaminated materials, and used PPE, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[4][5][6]

Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling of N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect PPE Inspect PPE Lab Coat Lab Coat Inspect PPE->Lab Coat Start Gloves Gloves Lab Coat->Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator Enter Work Area Enter Work Area Respirator->Enter Work Area Final Check

Caption: PPE Donning Sequence

Waste_Disposal_Workflow cluster_collection Waste Collection (in Fume Hood) cluster_disposal Disposal Path Contaminated Materials Contaminated Materials Sealable Waste Container Sealable Waste Container Contaminated Materials->Sealable Waste Container Label Container Label Container Sealable Waste Container->Label Container Excess Compound Excess Compound Excess Compound->Sealable Waste Container Used PPE Used PPE Used PPE->Sealable Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Hazardous Waste Pickup Hazardous Waste Pickup Store in Satellite Accumulation Area->Hazardous Waste Pickup

Caption: Waste Disposal Workflow

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and maintain a safe and compliant laboratory environment.

References

  • 4H-1,3-Thiazin-2-amine,5,6-dihydro-N-(2-methylpropyl)-(9CI) - NextSDS. (n.d.).
  • N-(2-Methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | Sapphire Bioscience. (n.d.).
  • N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine(7361-61-7) - ChemicalBook. (n.d.).
  • N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2025, February 6).
  • n-(2,5-dimethylphenyl)-5,6-dihydro-4h-1,3-thiazin-2-amine - Sigma-Aldrich. (n.d.).
  • Synthesis and antimicrobial activity of thiazine derivatives - JOCPR. (n.d.).
  • N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - NextSDS. (n.d.).
  • An In-depth Technical Guide on 2-Imino-1,3-Thiazine Derivatives - Benchchem. (n.d.).
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. (2009, January 20).
  • Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. (2020, November 28).
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. (n.d.).

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